Product packaging for Indecainide(Cat. No.:CAS No. 74517-78-5)

Indecainide

Cat. No.: B1671866
CAS No.: 74517-78-5
M. Wt: 308.4 g/mol
InChI Key: UCEWGESNIULAGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Indecainide is a class IC antiarrhythmic agent that was previously developed and marketed for the treatment of cardiac arrhythmias . It functions as a potent local anesthetic antiarrhythmic agent with specific Na+-channel-blocking activity . By inhibiting voltage-gated sodium channels (NaV), which are responsible for the initial fast upstroke of the cardiac action potential, this compound helps to restore the natural rhythm of the heart . Research into this compound has focused on its effects on ventricular arrhythmias, such as nonsustained ventricular tachycardia and chronic stable ventricular arrhythmias secondary to coronary artery disease . While it was noted as a potent suppressor of spontaneous ventricular premature complexes and runs of ventricular tachycardia, clinical studies highlighted that its use was associated with a risk of proarrhythmia and worsening left ventricular dysfunction in patients with significant pre-existing heart impairment . As such, this compound serves as a valuable pharmacological tool for researchers studying the mechanisms of sodium channel blockade, cardiac electrophysiology, and the development of antiarrhythmic therapies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24N2O B1671866 Indecainide CAS No. 74517-78-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-[3-(propan-2-ylamino)propyl]fluorene-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-14(2)22-13-7-12-20(19(21)23)17-10-5-3-8-15(17)16-9-4-6-11-18(16)20/h3-6,8-11,14,22H,7,12-13H2,1-2H3,(H2,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCEWGESNIULAGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCCC1(C2=CC=CC=C2C3=CC=CC=C31)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

73681-12-6 (hydrochloride)
Record name Indecainide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074517785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2057819
Record name Indecainide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2057819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Indecainide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014338
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

8.96e-04 g/L
Record name Indecainide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00192
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Indecainide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014338
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

74517-78-5
Record name 9-[3-[(1-Methylethyl)amino]propyl]-9H-fluorene-9-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74517-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indecainide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074517785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indecainide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00192
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Indecainide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2057819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INDECAINIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AZF20DM1T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Indecainide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014338
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

94-95 °C, 94 - 95 °C
Record name Indecainide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00192
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Indecainide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014338
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Rise and Fall of a Class Ic Antiarrhythmic: A Technical Deep Dive into the Discovery and Development of Indecainide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Indecainide, a potent Class Ic antiarrhythmic agent, emerged from an era of significant advancements in the pharmacological management of cardiac arrhythmias. This in-depth technical guide chronicles the discovery, development, and clinical evaluation of this compound, offering a comprehensive overview of its journey from chemical synthesis to its eventual place in cardiovascular medicine. The narrative is supported by a detailed examination of its mechanism of action, preclinical electrophysiology, clinical trial data, and the critical safety concerns that ultimately defined its therapeutic niche.

Discovery and Synthesis

The development of this compound, identified by the code LY 135837, was part of a broader effort to identify novel antiarrhythmic compounds with improved efficacy and safety profiles. The core of the molecule is a fluorene ring, a structural motif that was explored for its potential to interact with cardiac ion channels.

Two primary synthetic routes for this compound have been described:

Route A: This pathway commences with the condensation of 9-cyanofluorene with 3-(dimethylamino)propyl chloride in the presence of sodium amide. The resulting intermediate, 9-[3-(dimethylamino)propyl]-9-cyanofluorene, undergoes partial hydrolysis with hot sulfuric acid to yield the final compound.

Route B: An alternative synthesis starts with the reaction of fluorene-9-carboxamide and acrylonitrile, facilitated by benzyltrimethylammonium hydroxide. The product, 9-carbamoyl-9-(2-cyanoethyl)fluorene, is then subjected to hydrogenation and subsequent condensation with isopropylamine over a platinum oxide catalyst to produce this compound.

While specific details of the initial screening cascade are not extensively published, it is understood that a series of fluorene-based analogues were synthesized and evaluated for their ability to modulate cardiac electrophysiology. The selection of this compound as a lead candidate was likely based on a favorable balance of potency in suppressing arrhythmias and an acceptable preclinical safety profile.

Preclinical Electrophysiology and Mechanism of Action

This compound exerts its antiarrhythmic effect by blocking fast sodium channels (Nav1.5) in the heart, a hallmark of Class I antiarrhythmic agents.[1] Its specific electrophysiological properties place it in the Class Ic subgroup, characterized by a potent and slow-onset/offset block of the sodium channel.

In Vitro Studies

Electrophysiological studies on isolated canine Purkinje fibers and papillary muscles provided the foundational understanding of this compound's mechanism. These experiments, typically conducted using standard microelectrode techniques, revealed several key characteristics:

  • Depression of Phase 0 Depolarization: this compound significantly decreases the maximum rate of rise of the cardiac action potential's phase 0 (Vmax). This effect is a direct consequence of sodium channel blockade and leads to slowed conduction velocity within the cardiac tissue.

  • Rate-Dependent Block: The degree of Vmax depression by this compound is dependent on the heart rate. The block becomes more pronounced at faster heart rates, a property known as "use-dependence." This is a desirable characteristic for an antiarrhythmic, as it suggests greater efficacy during tachyarrhythmias.

  • Slow Recovery Kinetics: A defining feature of Class Ic agents is their slow recovery from sodium channel block. Studies showed that the recovery of Vmax after a period of stimulation in the presence of this compound is a slow process. This slow unbinding from the sodium channel contributes to its sustained effect.

  • Effects on Action Potential Duration: In canine Purkinje fibers, this compound was observed to decrease the action potential duration (APD). This effect is a distinguishing feature compared to Class Ia agents, which typically prolong the APD.

Experimental Protocol: In Vitro Electrophysiology

A representative experimental setup for evaluating the electrophysiological effects of this compound on isolated cardiac tissue would involve the following steps:

  • Tissue Preparation: Canine hearts are excised, and suitable preparations of Purkinje fibers or papillary muscles are dissected and mounted in a tissue bath.

  • Superfusion: The tissue is continuously superfused with a warmed, oxygenated Tyrode's solution containing physiological concentrations of ions.

  • Stimulation: The preparation is stimulated at a basal cycle length (e.g., 1000 ms) using bipolar electrodes.

  • Microelectrode Recording: A glass microelectrode filled with 3 M KCl is inserted into a cardiac cell to record the transmembrane action potential.

  • Drug Application: After obtaining stable baseline recordings, this compound is added to the superfusate at various concentrations.

  • Data Acquisition and Analysis: Action potential parameters, including Vmax, resting membrane potential, action potential amplitude, and APD at different levels of repolarization (e.g., APD50, APD90), are recorded and analyzed. Rate-dependent effects are assessed by varying the stimulation frequency.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of action of this compound at the cellular level.

Mechanism of Action of this compound This compound This compound NaChannel Voltage-Gated Sodium Channel (Nav1.5) This compound->NaChannel Blocks Depolarization Rapid Phase 0 Depolarization NaChannel->Depolarization Mediates Conduction Slowed Conduction Velocity Depolarization->Conduction Leads to Arrhythmia Suppression of Ventricular Arrhythmias Conduction->Arrhythmia

Caption: this compound blocks sodium channels, slowing depolarization and conduction to suppress arrhythmias.

Clinical Development

The clinical development program for this compound focused on its efficacy and safety in patients with ventricular arrhythmias, ranging from frequent premature ventricular complexes (PVCs) to more life-threatening sustained ventricular tachycardia.

Pharmacokinetics

This compound is well-absorbed after oral administration. Key pharmacokinetic parameters are summarized in the table below.

ParameterValueReference
BioavailabilityNearly complete[1]
Mean Plasma Elimination Half-life10.3 ± 2.3 hours[1]
Mean Trough Plasma Level (optimal dosage)409 ± 173 ng/mL[1]
Clinical Efficacy

Multiple clinical trials demonstrated the efficacy of this compound in suppressing ventricular arrhythmias.

Study PopulationInterventionEfficacy ResultsReference
Frequent PVCsOral this compound (dose-ranging)≥80% reduction in PVCs in 8/10 patients[1]
100% elimination of non-sustained VT in 5/7 patients[1]
Serious Ventricular Arrhythmias (refractory)Oral this compound (211 ± 118 mg/day)>85% decrease in VPBs in 90% of patients[2]
Abolition of spontaneous VT in 45% of patients[2]
Ventricular Tachycardia (inducible)IV this compound (1 mg/kg)VT still inducible in 12/15 patients[3]
Significant slowing of VT rate in inducible patients[3]
Safety and Tolerability

The safety profile of this compound is consistent with that of other Class Ic antiarrhythmic agents.

  • Cardiovascular Effects: The most common cardiovascular side effects are related to its mechanism of action and include prolongation of the PR and QRS intervals on the electrocardiogram.[1][2]

  • Proarrhythmia: A significant concern with all Class I antiarrhythmics is the potential to worsen or provoke new arrhythmias, a phenomenon known as proarrhythmia. This was observed with this compound, particularly in patients with underlying structural heart disease.

  • The CAST Trial: The Cardiac Arrhythmia Suppression Trial (CAST) was a landmark study that evaluated the use of two other Class Ic agents, encainide and flecainide, in patients who had recently had a myocardial infarction. The trial was prematurely terminated due to an excess of mortality in the active treatment groups compared to placebo.[4][5][6][7][8] Although this compound was not included in CAST, the findings had a profound impact on the perception and use of all Class Ic agents, leading to a significant restriction in their use, primarily to patients without structural heart disease.

Experimental Protocol: Clinical Trial for Ventricular Arrhythmias

A typical clinical trial protocol to evaluate the efficacy and safety of this compound for ventricular arrhythmias would include the following components:

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: Patients with a documented history of symptomatic ventricular arrhythmias (e.g., >10 PVCs/hour on a 24-hour Holter monitor). Key exclusion criteria would include recent myocardial infarction, significant structural heart disease (e.g., severe left ventricular dysfunction), and electrolyte abnormalities.

  • Treatment Protocol:

    • Washout Period: A period to discontinue all other antiarrhythmic medications.

    • Baseline Evaluation: 24-hour Holter monitoring, electrocardiogram (ECG), and assessment of symptoms.

    • Randomization: Patients are randomly assigned to receive either this compound or a matching placebo.

    • Dose Titration: The dose of this compound is gradually increased over a period of weeks to a target dose or until arrhythmia suppression is achieved or dose-limiting side effects occur.

  • Efficacy and Safety Monitoring:

    • Primary Efficacy Endpoint: The percentage reduction in the frequency of PVCs from baseline to the end of the treatment period.

    • Secondary Efficacy Endpoints: Reduction in episodes of non-sustained ventricular tachycardia, improvement in symptoms.

    • Safety Assessments: Regular monitoring of ECGs for changes in PR, QRS, and QT intervals. Recording and evaluation of all adverse events, with particular attention to proarrhythmic events.

  • Statistical Analysis: Appropriate statistical methods are used to compare the efficacy and safety of this compound to placebo.

Clinical Development Workflow

The following diagram illustrates the typical workflow for the clinical development of an antiarrhythmic drug like this compound.

Clinical Development Workflow for this compound cluster_preclinical Preclinical cluster_clinical Clinical Trials cluster_postmarket Post-Marketing Synthesis Synthesis & Screening Animal_Studies Animal Electrophysiology & Toxicology Synthesis->Animal_Studies Phase_I Phase I (Safety & PK in Healthy Volunteers) Animal_Studies->Phase_I Phase_II Phase II (Efficacy & Dose-Ranging in Patients) Phase_I->Phase_II Phase_III Phase III (Large-scale Efficacy & Safety vs. Placebo) Phase_II->Phase_III NDA New Drug Application (NDA) Phase_III->NDA Approval Regulatory Approval NDA->Approval Phase_IV Phase IV (Post-marketing Surveillance) Approval->Phase_IV

References

An In-depth Technical Guide to the Chemical Synthesis of 9-(3-((1-methylethyl)amino)propyl)-9H-fluorene-9-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed guide to a proposed chemical synthesis pathway for 9-(3-((1-methylethyl)amino)propyl)-9H-fluorene-9-carboxamide, a complex fluorene derivative. The synthesis is designed as a multi-step process, commencing with the commercially available starting material, 9H-fluorene. Each step is detailed with proposed experimental protocols, based on established chemical transformations of fluorene and related compounds.

Proposed Synthesis Pathway

The synthesis of the target molecule is proposed to proceed via a four-step sequence. This pathway prioritizes the formation of the carbon skeleton and the introduction of the sidechain before the final carboxylation and amidation steps at the sterically hindered 9-position of the fluorene core.

Synthesis_Pathway A 9H-Fluorene B 9-(3-Chloropropyl)-9H-fluorene A->B 1,3-Dichloropropane, Base, Phase Transfer Catalyst C 9-(3-((1-Methylethyl)amino)propyl)-9H-fluorene B->C Isopropylamine, Base D 9-(3-((1-Methylethyl)amino)propyl)-9H-fluorene-9-carboxylic acid C->D 1. Strong Base (e.g., n-BuLi) 2. CO2 3. Acid Workup E 9-(3-((1-Methylethyl)amino)propyl)-9H-fluorene-9-carboxamide D->E 1. Activating Agent (e.g., SOCl2) 2. NH3

Figure 1: Proposed four-step synthesis pathway for 9-(3-((1-methylethyl)amino)propyl)-9H-fluorene-9-carboxamide.

Experimental Protocols

Step 1: Synthesis of 9-(3-Chloropropyl)-9H-fluorene

This initial step involves the alkylation of the acidic C-9 position of 9H-fluorene with 1,3-dichloropropane. A phase-transfer catalyst is employed to facilitate the reaction between the aqueous base and the organic-soluble fluorene.

Experimental Protocol:

  • To a stirred solution of 9H-fluorene (1 equivalent) in toluene, add a 50% aqueous solution of sodium hydroxide.

  • Add a phase-transfer catalyst, such as tetrabutylammonium bromide (0.05 equivalents).

  • Add 1,3-dichloropropane (1.5 equivalents) dropwise to the mixture.

  • Heat the reaction mixture to 60-70°C and stir vigorously for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 9-(3-chloropropyl)-9H-fluorene.

Parameter Value
Reactants 9H-Fluorene, 1,3-Dichloropropane, NaOH
Catalyst Tetrabutylammonium Bromide
Solvent Toluene, Water
Temperature 60-70°C
Reaction Time 12-24 hours
Purification Column Chromatography

Table 1: Summary of reaction conditions for the synthesis of 9-(3-chloropropyl)-9H-fluorene.

Step 2: Synthesis of 9-(3-((1-Methylethyl)amino)propyl)-9H-fluorene

The second step is a nucleophilic substitution reaction where the terminal chloride of the propyl chain is displaced by isopropylamine.

Experimental Protocol:

  • Dissolve 9-(3-chloropropyl)-9H-fluorene (1 equivalent) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).

  • Add isopropylamine (3-5 equivalents) and a non-nucleophilic base, such as potassium carbonate or triethylamine (2 equivalents), to the solution.

  • Heat the mixture to reflux (or 80-100°C for DMF) and stir for 24-48 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a dichloromethane/methanol gradient, possibly with a small amount of triethylamine to prevent protonation of the product on the silica) to afford 9-(3-((1-methylethyl)amino)propyl)-9H-fluorene.

Parameter Value
Reactants 9-(3-Chloropropyl)-9H-fluorene, Isopropylamine
Base Potassium Carbonate or Triethylamine
Solvent Acetonitrile or DMF
Temperature Reflux or 80-100°C
Reaction Time 24-48 hours
Purification Column Chromatography

Table 2: Summary of reaction conditions for the synthesis of 9-(3-((1-methylethyl)amino)propyl)-9H-fluorene.

Step 3: Synthesis of 9-(3-((1-Methylethyl)amino)propyl)-9H-fluorene-9-carboxylic acid

This step involves the carboxylation of the substituted fluorene at the 9-position. The secondary amine in the side chain must be protected prior to this step to prevent side reactions. A suitable protecting group would be tert-butoxycarbonyl (Boc).

Experimental Protocol (with in-situ protection):

  • Dissolve 9-(3-((1-methylethyl)amino)propyl)-9H-fluorene (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool to 0°C.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and a base like triethylamine (1.2 equivalents) and allow to warm to room temperature and stir for 2-4 hours to form the Boc-protected amine.

  • Cool the solution of the Boc-protected intermediate to -78°C under an inert atmosphere (e.g., Argon).

  • Add a strong base, such as n-butyllithium (n-BuLi, 1.2 equivalents), dropwise, maintaining the temperature at -78°C. Stir the resulting deep-colored solution for 1-2 hours.

  • Bubble dry carbon dioxide (CO₂) gas through the solution for 1-2 hours at -78°C.

  • Allow the reaction mixture to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Acidify the aqueous layer with 1M HCl to a pH of 3-4, which will also remove the Boc protecting group.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude carboxylic acid may be purified by recrystallization or column chromatography.

Parameter Value
Reactants 9-(3-((1-Methylethyl)amino)propyl)-9H-fluorene, CO₂
Reagents Boc₂O, Triethylamine, n-Butyllithium
Solvent Anhydrous THF
Temperature -78°C to room temperature
Reaction Time 4-6 hours
Purification Recrystallization or Column Chromatography

Table 3: Summary of reaction conditions for the synthesis of 9-(3-((1-methylethyl)amino)propyl)-9H-fluorene-9-carboxylic acid.

Step 4: Synthesis of 9-(3-((1-methylethyl)amino)propyl)-9H-fluorene-9-carboxamide

The final step is the conversion of the carboxylic acid to the primary amide. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with ammonia.

Experimental Protocol:

  • Suspend the 9-(3-((1-methylethyl)amino)propyl)-9H-fluorene-9-carboxylic acid (1 equivalent) in a dry, non-polar solvent such as dichloromethane (DCM) or toluene under an inert atmosphere.

  • Add thionyl chloride (SOCl₂, 1.5-2 equivalents) dropwise at 0°C. A catalytic amount of DMF can be added to facilitate the reaction.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the evolution of gas ceases.

  • Cool the mixture and remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride.

  • Dissolve the crude acyl chloride in a dry aprotic solvent (e.g., THF or dioxane) and cool to 0°C.

  • Bubble anhydrous ammonia (NH₃) gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise.

  • Stir the reaction mixture for 2-4 hours at 0°C and then allow it to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by recrystallization or column chromatography to yield 9-(3-((1-methylethyl)amino)propyl)-9H-fluorene-9-carboxamide.

Parameter Value
Reactants 9-(3-((1-Methylethyl)amino)propyl)-9H-fluorene-9-carboxylic acid, Ammonia
Reagents Thionyl Chloride
Solvent Dichloromethane/Toluene, THF/Dioxane
Temperature 0°C to Reflux, then 0°C to room temperature
Reaction Time 4-6 hours, then overnight
Purification Recrystallization or Column Chromatography

Table 4: Summary of reaction conditions for the synthesis of 9-(3-((1-methylethyl)amino)propyl)-9H-fluorene-9-carboxamide.

Logical Relationships and Workflow

The overall workflow for the synthesis is a linear progression of reactions, where the product of each step serves as the reactant for the next. Careful purification at each stage is crucial for the success of the subsequent reactions.

Experimental_Workflow cluster_0 Step 1: Alkylation cluster_1 Step 2: Amination cluster_2 Step 3: Carboxylation cluster_3 Step 4: Amidation A Reaction Setup: 9H-Fluorene, 1,3-Dichloropropane, Base, PTC, Toluene/H2O B Reaction at 60-70°C A->B C Workup: Aqueous Extraction B->C D Purification: Column Chromatography C->D E Reaction Setup: 9-(3-Chloropropyl)-9H-fluorene, Isopropylamine, Base, Acetonitrile F Reaction at Reflux E->F G Workup: Aqueous Extraction F->G H Purification: Column Chromatography G->H I Amine Protection (Boc) J Deprotonation at C-9 (n-BuLi, -78°C) I->J K Reaction with CO2 J->K L Workup and Deprotection: Acidic Quench K->L M Purification L->M N Acyl Chloride Formation (SOCl2) O Reaction with Ammonia N->O P Workup: Aqueous Extraction O->P Q Purification: Recrystallization/Chromatography P->Q

Figure 2: Detailed experimental workflow for the four-step synthesis.

Disclaimer: This document provides a proposed synthesis pathway based on established chemical principles. The experimental protocols are illustrative and may require optimization. All laboratory work should be conducted by trained professionals with appropriate safety precautions.

An In-depth Technical Guide to the Pharmacological Profile and Structure-Activity Relationship of Indecainide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indecainide is a Class IC antiarrhythmic agent with potent sodium channel blocking properties. Developed for the management of ventricular arrhythmias, its clinical use has been curtailed due to proarrhythmic concerns, particularly in patients with structural heart disease. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, electrophysiological effects, and pharmacokinetics. A significant challenge in compiling this guide was the limited publicly available information regarding the specific structure-activity relationships (SAR) of this compound analogs. While general principles of Class I antiarrhythmic SAR are understood, detailed studies on how structural modifications of this compound impact its efficacy and safety are not extensively published. This document summarizes the available quantitative data, details key experimental protocols used in its evaluation, and presents logical relationships and experimental workflows through visual diagrams.

Pharmacological Profile

Mechanism of Action

This compound is classified as a Class IC antiarrhythmic agent according to the Vaughan Williams classification.[1] Its primary mechanism of action is the potent blockade of fast inward sodium channels (NaV1.5) in cardiac myocytes.[2] This action reduces the maximum rate of depolarization (Vmax or Phase 0) of the cardiac action potential, leading to a marked slowing of conduction velocity in the atria, ventricles, and His-Purkinje system.[3]

The interaction of this compound with the sodium channel is state-dependent, showing a higher affinity for open and inactivated states of the channel.[3] This "use-dependent" or "state-dependent" block means that the drug's effect is more pronounced at faster heart rates, a characteristic feature of Class I antiarrhythmics.

This compound This compound SodiumChannel Cardiac Sodium Channel (NaV1.5) This compound->SodiumChannel Blocks Phase0 Phase 0 Depolarization (Vmax) SodiumChannel->Phase0 Mediates Conduction Conduction Velocity Phase0->Conduction Determines Arrhythmia Ventricular Arrhythmias Conduction->Arrhythmia Suppresses abnormal conduction

Mechanism of action of this compound.
Electrophysiological Effects

The sodium channel blocking activity of this compound translates into distinct changes in the electrocardiogram (ECG) and cardiac action potential parameters.

  • Electrocardiogram (ECG): Clinically, this compound administration is associated with a dose-dependent increase in the PR and QRS intervals, reflecting slowed conduction through the atria, AV node, and ventricles. It has a minimal effect on the QT interval.[4]

  • Action Potential: In vitro studies on cardiac preparations have demonstrated that this compound:

    • Decreases the maximum rate of rise (Vmax) of the action potential.

    • Prolongs the effective refractory period (ERP) to a lesser extent than it prolongs the action potential duration (APD).

Pharmacokinetics
ParameterValueSpeciesReference
Absorption Nearly completeHuman[2]
Metabolism HepaticHuman[2]
Elimination Half-life 7.1 to 14.2 hoursHuman[4]
Protein Binding Data not available
Excretion Primarily renalHuman[2]

Structure-Activity Relationship (SAR)

Detailed SAR studies specifically for this compound and its analogs are not extensively available in the peer-reviewed literature. However, general SAR principles for Class I antiarrhythmic drugs can be considered in the context of this compound's structure.

This compound's chemical structure consists of a central fluorene ring, a carboxamide group, and a propylamino side chain.

This compound This compound Structure

Chemical structure of this compound.

Based on general knowledge of Class I antiarrhythmics, the following structural features are likely important for its activity:

  • Aromatic Moiety (Fluorene Ring): The lipophilic fluorene ring system is likely crucial for partitioning into the cell membrane and interacting with the hydrophobic regions of the sodium channel.

  • Basic Amine Group: The tertiary amine in the side chain is protonated at physiological pH. This positive charge is essential for interacting with negatively charged amino acid residues within the pore of the sodium channel, a key interaction for channel blockade.

  • Linker Chain: The propyl chain connecting the fluorene ring to the amine group provides the appropriate spatial orientation for the molecule to bind effectively to its target site within the sodium channel.

It is important to note that the lack of specific SAR data for this compound analogs represents a significant knowledge gap and an area for potential future research.

Experimental Protocols

In Vivo Model of Ouabain-Induced Arrhythmia

This model is used to assess the antiarrhythmic efficacy of compounds against arrhythmias induced by digitalis toxicity.

Protocol:

  • Animal Model: Male Wistar rats (250-300g) are anesthetized with urethane (1.25 g/kg, i.p.).

  • Surgical Preparation: The left jugular vein is cannulated for drug administration. ECG is recorded continuously using subcutaneous needle electrodes.

  • Arrhythmia Induction: Ouabain is infused intravenously at a rate of 2 µ g/100g/min .

  • Endpoint: The infusion is continued until the onset of ventricular tachycardia (VT) or ventricular fibrillation (VF).

  • Drug Administration: this compound or vehicle is administered intravenously 5 minutes before the start of the ouabain infusion to assess its protective effect. The dose and time required to revert the arrhythmia to a stable sinus rhythm are recorded.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Anesthesia Anesthetize Rat Cannulation Cannulate Jugular Vein Anesthesia->Cannulation ECG Attach ECG Electrodes Cannulation->ECG Arrhythmia Monitor for Arrhythmia (VT/VF) ECG->Arrhythmia DrugAdmin Administer this compound or Vehicle OuabainInfusion Infuse Ouabain DrugAdmin->OuabainInfusion OuabainInfusion->Arrhythmia RecordTime Record Time to Arrhythmia Onset Compare Compare Drug vs. Vehicle RecordTime->Compare

Workflow for Ouabain-Induced Arrhythmia Model.
Intracellular Microelectrode Recording in Cardiac Purkinje Fibers

This in vitro technique allows for the detailed characterization of a drug's effects on the cardiac action potential.

Protocol:

  • Tissue Preparation: Canine hearts are excised, and free-running Purkinje fibers are dissected from the ventricles.

  • Mounting: The fibers are mounted in a tissue bath and superfused with Tyrode's solution at 37°C, gassed with 95% O2 and 5% CO2.

  • Stimulation: The fibers are stimulated at a constant frequency (e.g., 1 Hz) using platinum electrodes.

  • Intracellular Recording: Glass microelectrodes filled with 3 M KCl are used to impale the Purkinje fibers and record the transmembrane action potentials.

  • Data Acquisition: Action potential parameters, including Vmax, resting membrane potential, action potential duration at 50% and 90% repolarization (APD50, APD90), and effective refractory period (ERP), are recorded before and after the application of this compound at various concentrations.

cluster_prep Tissue Preparation cluster_recording Recording cluster_analysis Data Analysis Dissect Dissect Purkinje Fibers Mount Mount in Tissue Bath Dissect->Mount Superfuse Superfuse with Tyrode's Mount->Superfuse Stimulate Stimulate Fiber (1 Hz) Impale Impale with Microelectrode Stimulate->Impale RecordBaseline Record Baseline AP Impale->RecordBaseline ApplyDrug Apply this compound RecordBaseline->ApplyDrug RecordDrug Record AP with Drug ApplyDrug->RecordDrug MeasureParams Measure AP Parameters (Vmax, APD, ERP) Compare Compare Baseline vs. Drug MeasureParams->Compare

References

The Rise and Fall of Indecainide: A Case Study in Antiarrhythmic Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Historical Context of Indecainide's Clinical Trials and Discontinuation

For researchers, scientists, and drug development professionals, the story of this compound serves as a critical case study in the complexities of antiarrhythmic drug development, the importance of robust clinical trial design, and the profound impact of post-marketing surveillance. This technical guide provides a comprehensive overview of the historical context surrounding this compound's clinical trials, its initial promise, and the factors that ultimately led to its discontinuation from the market.

Introduction to this compound

This compound hydrochloride, developed by Eli Lilly under the trade name Decabid, is a Class IC antiarrhythmic agent.[1] Like other drugs in its class, its primary mechanism of action is the potent blockade of fast sodium channels (INa) in the cardiac myocytes. This action leads to a marked depression of the rate of depolarization (phase 0 of the action potential), a slowing of conduction velocity, and a prolongation of the refractory period in atrial, ventricular, and His-Purkinje tissues.[2]

Initially, this compound showed significant promise in the management of ventricular arrhythmias, demonstrating high efficacy in the suppression of ventricular premature complexes (VPCs). However, its development and clinical use coincided with a pivotal moment in cardiovascular medicine: the Cardiac Arrhythmia Suppression Trial (CAST). The unexpected and dramatic findings of CAST would ultimately cast a long shadow over the entire class of IC antiarrhythmics, including this compound.

Pre-CAST Clinical Trials: A Glimmer of Promise and a Hint of Concern

Prior to the widespread impact of the CAST results, a number of smaller clinical trials were conducted to evaluate the efficacy and safety of this compound. These studies, while not as large or definitive as CAST, provided the initial data on the drug's clinical profile.

Efficacy in Arrhythmia Suppression

Early clinical investigations consistently demonstrated this compound's potent ability to suppress ventricular ectopy. Studies reported significant reductions in the frequency of VPCs, often exceeding 80-90% suppression from baseline. This high degree of efficacy made it an attractive therapeutic option for patients with symptomatic non-life-threatening ventricular arrhythmias.

Emerging Concerns: Proarrhythmia and Patient Selection

Despite its efficacy, early studies also raised concerns about the proarrhythmic potential of this compound, a phenomenon where an antiarrhythmic drug paradoxically worsens or induces arrhythmias. This risk was particularly noted in patients with underlying structural heart disease and significant left ventricular dysfunction.

A key study comparing intravenous this compound to procainamide in patients with nonsustained ventricular tachycardia revealed a concerning proarrhythmic rate of 20% (3 out of 15 patients) in the this compound group, with no such events in the procainamide group.[3] The patients who experienced serious toxicity with this compound typically had a left ventricular ejection fraction below 25%, elevated left ventricular filling pressures, and low cardiac output.[3] This highlighted a critical aspect of patient selection and foreshadowed the dangers that would be starkly revealed in the CAST study.

The Cardiac Arrhythmia Suppression Trial (CAST): A Paradigm Shift

The Cardiac Arrhythmia Suppression Trial (CAST) was a landmark multicenter, randomized, double-blind, placebo-controlled study designed to test the hypothesis that suppressing asymptomatic or mildly symptomatic ventricular arrhythmias in patients who had recently experienced a myocardial infarction (MI) would reduce mortality.[4][5] The trial enrolled patients with a history of MI and frequent VPCs.

While this compound itself was not a primary drug studied in the main arms of CAST, the trial's findings for two other Class IC antiarrhythmics, encainide and flecainide, had profound and immediate implications for the entire drug class.

Experimental Protocol of the CAST Trial

The CAST protocol involved a multi-step process to identify and randomize eligible patients:

  • Screening Phase: Patients with a recent MI (within the preceding two years) and frequent ventricular ectopy (at least 6 VPCs per hour on a 24-hour Holter monitor) were screened for eligibility.

  • Open-Label Titration Phase: Eligible patients entered an open-label phase where they were treated with one of the active drugs (encainide, flecainide, or moricizine) to determine if their arrhythmia could be effectively suppressed (defined as at least an 80% reduction in VPCs).

  • Randomization Phase: Patients who responded to an active drug and tolerated it were then randomized in a double-blind fashion to receive either the active drug that had been effective for them or a placebo.

The primary endpoint of the trial was death from any cause or cardiac arrest with resuscitation.

Shocking Results and Premature Termination

The results of the CAST were both unexpected and alarming. In 1989, the encainide and flecainide arms of the trial were prematurely terminated by the trial's independent Data and Safety Monitoring Board. The reason for this drastic measure was a statistically significant increase in mortality in the patients receiving these Class IC antiarrhythmic drugs compared to those receiving placebo.

The excess mortality was primarily due to an increase in sudden cardiac death and death from cardiogenic shock following a recurrent myocardial infarction. The very arrhythmias these drugs were intended to prevent were, in this patient population, being lethally exacerbated.

The Discontinuation of this compound: The Inevitable Aftermath

Although this compound was not directly studied in the main arms of CAST, the clear evidence of harm associated with two other drugs of the same class, encainide and flecainide, created an untenable position for its continued marketing and clinical use, particularly in the post-MI setting. The shared mechanism of action—potent sodium channel blockade—and the emerging understanding of the proarrhythmic risks in patients with structural heart disease made it scientifically and ethically indefensible to assume that this compound would behave differently.

Quantitative Data Summary

The following tables summarize the key quantitative data from the Cardiac Arrhythmia Suppression Trial (CAST), which, while not directly involving this compound, provided the critical evidence that led to the re-evaluation of the entire Class IC antiarrhythmic drug class.

Table 1: Mortality and Cardiac Arrest in the Cardiac Arrhythmia Suppression Trial (CAST) - Encainide and Flecainide Arms

OutcomeActive Drug (Encainide or Flecainide) (n=730)Placebo (n=725)Relative Risk (95% CI)p-value
Death from Arrhythmia or Cardiac Arrest33 (4.5%)9 (1.2%)3.6 (1.7 - 8.5)<0.001
Total Mortality56 (7.7%)22 (3.0%)2.5 (1.6 - 4.5)<0.001

Data adapted from the preliminary report of the Cardiac Arrhythmia Suppression Trial.

Visualizing the Path to Discontinuation

The following diagrams illustrate the key concepts and logical flow of events described in this guide.

Indecainide_Mechanism_of_Action This compound This compound (Class IC Antiarrhythmic) SodiumChannel Voltage-Gated Sodium Channels (INa) in Cardiac Myocytes This compound->SodiumChannel Blocks Phase0 Phase 0 Depolarization (Upstroke of Action Potential) SodiumChannel->Phase0 Conduction Slowing of Conduction Velocity Phase0->Conduction Impacts Suppression Suppression of Ventricular Ectopy Conduction->Suppression Leads to

Figure 1: Mechanism of Action of this compound.

CAST_Trial_Workflow cluster_CAST Cardiac Arrhythmia Suppression Trial (CAST) Screening Patient Screening (Post-MI with ≥6 VPCs/hour) Titration Open-Label Titration (Encainide, Flecainide, or Moricizine) Screening->Titration Randomization Randomization (Double-Blind) Titration->Randomization ActiveDrug Active Drug (Encainide or Flecainide) Randomization->ActiveDrug Placebo Placebo Randomization->Placebo Outcome Primary Outcome Assessment (Mortality and Cardiac Arrest) ActiveDrug->Outcome Placebo->Outcome

Figure 2: Simplified Workflow of the CAST Trial.

Indecainide_Discontinuation_Logic CAST_Findings CAST Findings: Increased Mortality with Class IC Antiarrhythmics (Encainide & Flecainide) in Post-MI Patients Safety_Concerns Generalization of Safety Concerns to the Entire Class IC CAST_Findings->Safety_Concerns Shared_Mechanism Shared Mechanism of Action: Potent Sodium Channel Blockade Shared_Mechanism->Safety_Concerns Proarrhythmic_Risk Known Proarrhythmic Risk in Structural Heart Disease Proarrhythmic_Risk->Safety_Concerns Indecainide_Status This compound (Class IC Antiarrhythmic) Indecainide_Status->Shared_Mechanism Indecainide_Status->Proarrhythmic_Risk Discontinuation Discontinuation of this compound Safety_Concerns->Discontinuation

Figure 3: Logical Pathway to the Discontinuation of this compound.

Conclusion

The story of this compound is inextricably linked to the paradigm-shifting results of the Cardiac Arrhythmia Suppression Trial. While the drug demonstrated potent efficacy in suppressing ventricular arrhythmias, the profound safety concerns raised by CAST for the entire Class IC of antiarrhythmics in the post-myocardial infarction population made its continued clinical use untenable. The discontinuation of this compound serves as a powerful reminder of the critical importance of large-scale, well-designed clinical trials to fully understand the risk-benefit profile of a drug, particularly in high-risk patient populations. For those involved in drug development, the history of this compound underscores the necessity of considering not just surrogate endpoints like arrhythmia suppression, but also hard clinical outcomes such as mortality.

References

Physicochemical Properties of Indecainide: A Technical Guide for Laboratory Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indecainide is a Class Ic antiarrhythmic agent, previously marketed under the trade name Decabid, used for the treatment of life-threatening ventricular arrhythmias.[1][2] Although its clinical use has been discontinued, its distinct sodium channel blocking properties make it a continued subject of interest in cardiovascular research.[2][3] This document provides an in-depth overview of the core physicochemical properties of this compound, offering a critical resource for its laboratory use.

Core Physicochemical Properties

A comprehensive understanding of a compound's physicochemical profile is fundamental for its application in research and development. The following tables summarize the key properties of this compound and its hydrochloride salt.

This compound (Free Base)
PropertyValueSource
IUPAC Name 9-[3-(propan-2-ylamino)propyl]fluorene-9-carboxamide[1]
CAS Number 74517-78-5[1][4]
Chemical Formula C₂₀H₂₄N₂O[1][2]
Molecular Weight 308.42 g/mol [1][2][3]
Melting Point 94-95 °C[1][4][5]
Water Solubility 1.88 mg/L; 0.000896 mg/mL[1][5]
logP 3.11, 3.24[1][5]
pKa (Strongest Basic) 10.4[5]
pKa (Strongest Acidic) 16.51[5]
This compound Hydrochloride
PropertyValueSource
IUPAC Name 9-[3-(propan-2-ylamino)propyl]fluorene-9-carboxamide;hydrochloride[6]
CAS Number 73681-12-6[4][6][7]
Chemical Formula C₂₀H₂₅ClN₂O[6][8]
Molecular Weight 344.88 g/mol [4][9]
Melting Point 203-204 °C or 216.5-217 °C[4]

Mechanism of Action: Sodium Channel Blockade

This compound exerts its antiarrhythmic effects by blocking sodium channels in the neuronal cell membrane and Purkinje fibers.[1][5] This action limits the propagation of seizure activity and reduces the automaticity of cardiac muscle, thereby stabilizing the cardiac rhythm.[1][5]

Mechanism of Action of this compound cluster_cell Cellular Environment This compound This compound SodiumChannel Voltage-Gated Sodium Channel This compound->SodiumChannel blocks SodiumInflux Sodium Ion Influx CellMembrane Cell Membrane (Purkinje Fibers, Neurons) ActionPotential Action Potential Propagation SodiumInflux->ActionPotential leads to Arrhythmia Arrhythmia ActionPotential->Arrhythmia can cause

Caption: Simplified signaling pathway of this compound's sodium channel blockade.

Experimental Protocols

Accurate determination of physicochemical properties is crucial for drug development. Below are detailed methodologies for key experiments.

Determination of pKa by Potentiometric Titration

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. Potentiometric titration is a common and reliable method for its determination.

Methodology:

  • Preparation of Solutions:

    • Prepare a 1mM solution of this compound.

    • Prepare standardized solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).

    • Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.[10]

  • Calibration: Calibrate the pH meter using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate measurements.[10]

  • Titration Procedure:

    • Take a known volume (e.g., 20 mL) of the 1mM this compound solution and acidify it to a pH of approximately 1.8-2.0 with 0.1 M HCl.[10]

    • Immerse the calibrated pH electrode into the solution, which is placed on a magnetic stirrer.

    • Titrate the solution by adding small, incremental volumes of 0.1 M NaOH.

    • Record the pH value after each addition, ensuring the reading is stable (drift < 0.01 pH units per minute).[10]

    • Continue the titration until the pH reaches approximately 12-12.5.[10]

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • The inflection point of the sigmoid curve corresponds to the equivalence point, where the pH is equal to the pKa of the compound.[11]

    • Perform at least three titrations to ensure the reliability of the results and calculate the average pKa value.[10]

Workflow for pKa Determination by Potentiometric Titration Start Start Prep Prepare Solutions (this compound, HCl, NaOH, KCl) Start->Prep Calibrate Calibrate pH Meter (pH 4, 7, 10) Prep->Calibrate Titrate Perform Titration: - Acidify this compound solution - Add NaOH incrementally - Record pH Calibrate->Titrate Plot Plot Titration Curve (pH vs. Volume of NaOH) Titrate->Plot Analyze Analyze Curve (Identify Inflection Point) Plot->Analyze pKa Determine pKa Analyze->pKa End End pKa->End

References

Indecainide's Effect on Cardiac Action Potential: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the electrophysiological effects of indecainide, a Class IC antiarrhythmic agent, with a specific focus on its impact on the cardiac action potential duration. It synthesizes data from key preclinical and clinical studies, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Introduction and Mechanism of Action

This compound is a potent antiarrhythmic drug classified under the Vaughan Williams Class IC system.[1][2] Its primary mechanism of action is the potent blockade of fast inward sodium channels (Nav1.5), which are responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[1][2][3] This "membrane-stabilizing" effect is characterized by slow association and dissociation kinetics from the sodium channel, leading to a pronounced, use-dependent depression of cardiac conduction with minimal effect on the duration of the action potential itself.[2][4]

The principal effect of this compound is a marked slowing of the maximal rate of rise of the action potential upstroke (Vmax), which translates to slowed conduction velocity through cardiac tissue.[4] This is clinically observed as a prolongation of the PR interval and a widening of the QRS complex on an electrocardiogram (ECG).[5][6] Unlike Class IA or Class III antiarrhythmics, Class IC agents like this compound have little to no direct effect on potassium channels, resulting in a negligible impact on the total action potential duration (APD) and, consequently, the QT interval.[2][6]

cluster_AP Cardiac Action Potential Phases cluster_Channels Key Ion Channels P4 Phase 4 (Resting Potential) P0 Phase 0 (Depolarization) P1 Phase 1 (Early Repolarization) P2 Phase 2 (Plateau) P3 Phase 3 (Repolarization) Na_Channel Fast Na+ Channels (Nav1.5) Na_Channel->P0  Initiates K_Channel K+ Channels K_Channel->P1  Contributes to K_Channel->P3  Drives Ca_Channel Ca2+ Channels Ca_Channel->P2  Maintains This compound This compound This compound->Na_Channel  Blocks

Figure 1: this compound's primary target within the cardiac action potential cascade.

Quantitative Electrophysiological Effects

The following tables summarize the quantitative effects of this compound on key electrophysiological parameters as documented in preclinical and clinical studies.

Table 1: Preclinical (In Vitro) Effects of this compound in Canine Cardiac Tissue

Parameter Tissue Type Concentration Effect Reference
Vmax Purkinje Fibers 1-3 µM Decreased [4]
Papillary Muscle 1-3 µM Decreased [4]
Action Potential Duration (APD) Purkinje Fibers 1-3 µM Decreased [4]
Papillary Muscle 1-3 µM Unchanged [4]
Conduction Velocity Purkinje Fibers 1-3 µM Decreased [4]
Effective Refractory Period (ERP) Purkinje Fibers 1-3 µM Decreased [4]
Recovery from Block (τ) Purkinje Fibers 3 µM 52 seconds (half-completion) [4]

| | Papillary Muscle | 3 µM | 49 seconds (half-completion) |[4] |

Table 2: Clinical (In Vivo) Electrophysiological Effects of Intravenous this compound in Humans

Parameter Baseline (mean ± SD) Post-Indecainide (mean ± SD) P-value Reference
AH Interval (ms) 106 ± 13 130 ± 24 < 0.002 [5]
HV Interval (ms) 57 ± 7 73 ± 19 < 0.001 [5]
QRS Duration (ms) 102 ± 9 120 ± 13 < 0.001 [5]
JT Duration (ms) Not specified No change Not specified [5]
Atrial ERP (ms) Not specified No effect Not specified [5]

| Ventricular ERP (ms) | Not specified | No effect | Not specified |[5] |

cluster_cause Molecular Action cluster_effect Cellular & Tissue-Level Effects cluster_observation Clinical ECG Observations A This compound Administration B Blockade of Fast Na+ Channels (Nav1.5) A->B C Decreased Vmax of Action Potential Phase 0 B->C G Minimal to No Change in Action Potential Duration B->G (No direct effect on K+ channels) D Slowed Conduction Velocity in Atria, Ventricles, & His-Purkinje System C->D E Increased AH & HV Intervals D->E F Increased QRS Duration D->F H No Change in JTc/QTc Interval G->H

Figure 2: Logical relationship of this compound's molecular action to its electrophysiological effects.

Experimental Protocols

The data presented above were derived from rigorous experimental designs, the core methodologies of which are detailed below.

This protocol is based on studies of isolated canine cardiac tissues.[4]

  • Tissue Preparation:

    • Hearts were excised from mongrel dogs.

    • Free-running Purkinje fibers and right ventricular papillary muscles were dissected from the hearts.

    • Tissues were mounted in a 10-ml tissue bath.

  • Superfusion and Stimulation:

    • Preparations were superfused with Tyrode's solution, maintained at 37°C, and equilibrated with a gas mixture of 95% O₂ and 5% CO₂.

    • The standard composition of the Tyrode's solution includes (in mM): NaCl, KCl, CaCl₂, MgCl₂, NaHCO₃, NaH₂PO₄, and glucose.

    • Tissues were stimulated at a basal frequency of 1 Hz using square-wave pulses delivered via bipolar electrodes.

  • Electrophysiological Recording:

    • Transmembrane action potentials were recorded using glass microelectrodes filled with 3 M KCl, connected to a high-impedance amplifier.

    • The maximal rate of rise of the action potential upstroke (Vmax) was obtained by electronic differentiation of the action potential signal.

    • Parameters measured included: Action Potential Duration (APD) at 50% and 90% repolarization, Vmax, and Effective Refractory Period (ERP).

  • Drug Administration:

    • This compound hydrochloride was added to the superfusate at desired concentrations (e.g., 10⁻⁶ M and 3 x 10⁻⁶ M).

    • Effects were measured after a steady-state was achieved at each concentration.

cluster_prep Tissue Preparation cluster_exp Experimental Conditions cluster_rec Data Acquisition & Analysis A1 Heart Excision (Canine Model) A2 Dissection of Purkinje Fibers & Papillary Muscles A1->A2 A3 Mounting in Tissue Bath A2->A3 B1 Superfusion with Tyrode's Solution (37°C) A3->B1 B2 Electrical Stimulation (e.g., 1 Hz) A3->B2 C1 Intracellular Recording (Glass Microelectrodes) B2->C1 C2 Drug Application (this compound) C1->C2 C3 Measure APD, Vmax, ERP C2->C3

Figure 3: Experimental workflow for in vitro electrophysiological studies.

This protocol is representative of clinical electrophysiology (EP) studies in patients.[5]

  • Patient Selection:

    • Patients with conditions such as inducible sustained ventricular tachycardia were recruited.

    • Informed consent was obtained prior to the study.

  • Catheter Placement:

    • Multipolar electrode catheters were inserted percutaneously via femoral veins.

    • Catheters were positioned under fluoroscopic guidance at various intracardiac sites, including the high right atrium, His bundle region, and right ventricular apex, for recording and stimulation.

  • Baseline Measurements:

    • Baseline electrophysiological parameters were recorded, including sinus node function and various conduction intervals (AH, HV) and refractory periods.

  • Drug Administration:

    • This compound was administered intravenously at a controlled rate (e.g., 12.5 to 15 µg/kg/min).

  • Post-Drug Measurements:

    • Electrophysiological parameters were reassessed after drug administration to determine its effects.

    • Standard ECGs were recorded to measure changes in QRS and JT duration.

Discussion and Conclusion

This compound is a classic Class IC antiarrhythmic agent whose effects are dominated by its potent blockade of cardiac sodium channels. This action directly leads to a reduction in Vmax and a slowing of conduction throughout the heart, an effect quantified by the prolongation of AH, HV, and QRS intervals.[5]

Crucially for this guide, this compound has a minimal effect on cardiac repolarization and action potential duration. In vitro studies show that APD in ventricular muscle is unchanged, though it may be slightly decreased in Purkinje fibers.[4] This is consistent with clinical findings where the JT interval, a surrogate for ventricular repolarization, remains unchanged.[5] The lack of significant effect on APD distinguishes this compound from Class IA agents, which prolong APD, and Class IB agents, which can shorten it.[2] This electrophysiological profile—strong conduction slowing with a neutral effect on repolarization—is the hallmark of the Class IC category and is central to both the therapeutic and proarrhythmic potential of this compound.

References

Methodological & Application

Application Note: High-Throughput Screening of Indecainide on Cardiac Ion Channels Using Automated Patch Clamp Systems

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indecainide is a Class Ic antiarrhythmic agent known for its potent blocking effect on cardiac voltage-gated sodium channels (NaV1.5).[1][2] Its primary mechanism involves reducing the maximum rate of depolarization of the action potential, thereby slowing conduction in cardiac tissue.[3] The inhibitory effect of this compound is strongly dependent on the channel's state, exhibiting a characteristic "use-dependent" or "phasic" block. This means its blocking potency increases with higher heart rates (i.e., higher frequency of channel activation).[3][4]

Automated patch clamp (APC) systems have become indispensable tools in drug discovery and safety pharmacology for their ability to provide high-quality, high-throughput data on ion channel function.[5][6] This application note provides a detailed protocol for characterizing the state-dependent block of the human NaV1.5 channel by this compound using a generic high-throughput APC platform.

Mechanism of Action: State-Dependent Block of NaV1.5

Voltage-gated sodium channels cycle through three main conformational states: resting (closed), open (activated), and inactivated. This compound, like other Class Ic agents, exhibits low affinity for the resting state of the channel but binds with high affinity to the open and inactivated states.[4][7] This state-dependent binding is the basis for its use-dependent block. During rapid depolarization, channels cycle frequently between the open and inactivated states, providing more opportunities for the drug to bind and leading to a cumulative increase in block.

cluster_membrane Cell Membrane Rest NaV1.5 (Resting State) Open NaV1.5 (Open State) Rest->Open Depolarization Open->Rest Repolarization (Fast) Inactivated NaV1.5 (Inactivated State) Open->Inactivated Inactivation Blocked This compound-Bound (Blocked State) Open->Blocked This compound Binding (High Affinity) Na_in Na+ Inactivated->Rest Repolarization (Slow) Inactivated->Blocked This compound Binding (High Affinity) Intracellular Intracellular Space Extracellular Extracellular Space Na_out Na+ Na_out->Open Ion Flow

Caption: Mechanism of this compound's state-dependent block of the NaV1.5 channel.

Experimental Protocols

This section details the methodology for assessing this compound's effect on NaV1.5 channels expressed in a heterologous system using an APC platform.

1. Cell Culture and Preparation

  • Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human NaV1.5 channel (encoded by the SCN5A gene).

  • Culture Conditions: Culture cells according to standard protocols (e.g., 37°C, 5% CO2).

  • Cell Harvesting: Prior to the experiment, detach cells using a gentle, non-enzymatic dissociation solution to ensure membrane integrity. Resuspend the cells in the specified external solution at a concentration of approximately 200,000 cells/mL.[8]

2. Solutions and Reagents

Prepare the following solutions using high-purity water and reagents.

Solution TypeComponentConcentration (mM)
External Solution NaCl140
KCl4
CaCl₂2
MgCl₂1
D-Glucose5
HEPES10
pH adjusted to 7.4 with NaOH
Internal Solution CsF120
CsCl20
EGTA10
HEPES10
pH adjusted to 7.2 with CsOH
Compound Stock This compound Hydrochloride10
Dissolved in DMSO

3. Automated Patch Clamp Workflow

The general workflow for an APC experiment is a multi-step, automated process.

A Cell Preparation (Harvesting & Resuspension) B APC System Priming (Solutions & Compound Plate) A->B C Automated Cell Handling (Cell Capture & Sealing) B->C D Whole-Cell Formation C->D E Quality Control Check (Seal >500 MΩ, Rs <20 MΩ) D->E F Baseline Recording (Vehicle Application) E->F Pass I Data Analysis (% Inhibition, IC50, Use-Dependence) E->I Fail G Compound Application (Cumulative Concentrations) F->G H Data Acquisition (Voltage Protocol Execution) G->H H->I

Caption: Standard workflow for an automated patch clamp (APC) screening experiment.

4. APC System Configuration and Voltage Protocol

  • APC Platform: Any high-throughput planar patch clamp system (e.g., Sophion QPatch, Nanion SyncroPatch).

  • Quality Control (QC): Set minimum acceptance criteria before compound addition:

    • Seal Resistance (Rseal): > 500 MΩ

    • Series Resistance (Rs): < 20 MΩ

  • Voltage Protocol for Use-Dependence: To assess the use-dependent block, a pulse train protocol is essential.

    • Holding Potential (Vhold): -120 mV to ensure most channels are in the resting state.

    • Depolarizing Pulse Train: Apply a series of 20 depolarizing pulses to 0 mV for 20 ms duration.

    • Pulse Frequency: Apply the pulse train at a frequency of 5 Hz to mimic a high heart rate and induce use-dependent block.

    • Recovery Interval: Allow a 20-second interval between each pulse train for the channels to recover from inactivation and drug block.

5. Experimental Procedure

  • Setup: Load the prepared cell suspension, internal/external solutions, and the compound plate (containing serial dilutions of this compound and vehicle controls) into the APC instrument.

  • Execution: Initiate the automated experimental run. The system will perform cell capture, giga-seal formation, and establish a whole-cell configuration.

  • QC Filtering: The system software automatically excludes any cells that do not meet the predefined QC criteria.

  • Baseline: Record the baseline NaV1.5 current by running the voltage protocol in the presence of the vehicle (e.g., 0.1% DMSO in external solution).

  • Compound Application: Apply increasing concentrations of this compound (e.g., 0.1 µM to 100 µM) cumulatively. Allow a 3-5 minute incubation period for each concentration to reach a steady-state effect.[9]

  • Data Recording: Execute the voltage protocol at each concentration and record the resulting currents.

6. Data Analysis

  • Current Measurement: Measure the peak inward current amplitude for each pulse in the train.

  • Tonic Block Calculation: Calculate the inhibition of the first pulse (P1) in the train relative to the baseline current. This represents the block from the resting state (tonic block).

    • % Inhibition (P1) = (1 - (IP1,drug / IP1,baseline)) * 100

  • Use-Dependent Block Calculation: Calculate the inhibition of the last pulse (e.g., P20) in the train. The difference between the block at P20 and P1 quantifies the use-dependence.

    • % Inhibition (P20) = (1 - (IP20,drug / IP20,baseline)) * 100

  • IC50 Determination: Plot the % inhibition for both P1 (tonic) and P20 (use-dependent) against the logarithm of the this compound concentration. Fit the data to a four-parameter Hill equation to determine the IC50 values.

A Increasing Drug Concentration B Decreased Peak Current A->B C Increased Channel Block B->C E Greater Use-Dependent Block C->E Potentiates D Higher Stimulation Frequency D->E

Caption: Logical relationship between drug concentration, frequency, and channel block.

Data Presentation

The following tables summarize the typical experimental parameters and expected results for this compound screening on an APC system. The IC50 values are representative and may vary based on specific experimental conditions.

Table 1: Summary of Experimental Conditions

ParameterDescription
APC System High-throughput planar patch clamp system
Cell Line CHO cells stably expressing human NaV1.5
Temperature Room Temperature (~22°C) or Physiological (~37°C)[9]
External Solution 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4
Internal Solution 120 mM CsF, 20 mM CsCl, 10 mM EGTA, 10 mM HEPES, pH 7.2
Voltage Protocol Vhold: -120 mV; Pulse: 20x pulses to 0 mV (20 ms) at 5 Hz

Table 2: Representative Potency Data for this compound on NaV1.5

Block TypeMeasurement PulseDescriptionRepresentative IC50 (µM)
Tonic Block First Pulse (P1)Represents inhibition of channels from the resting/closed state.~30 - 50
Use-Dependent Block Last Pulse (P20)Represents the maximal steady-state inhibition achieved at 5 Hz stimulation.~3 - 7

Note: The IC50 values for Class Ic drugs like this compound and Flecainide show a significant potency shift, often 5- to 10-fold, between tonic and use-dependent conditions, highlighting the importance of using appropriate voltage protocols.[10][11]

This application note provides a comprehensive framework for utilizing automated patch clamp technology to characterize the inhibitory effects of this compound on NaV1.5 channels. The described protocols enable the robust and efficient determination of state-dependent inhibition, generating crucial data for cardiac safety assessment and mechanistic studies of ion channel modulators. The high-throughput nature of APC systems makes this approach ideal for screening compound libraries to identify novel NaV1.5 blockers with specific state-dependent properties.

References

Application Notes and Protocols for Indecainide Dosage in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indecainide is a Class IC antiarrhythmic agent that exerts its effects by blocking cardiac sodium channels.[1][2] This action slows the upstroke of the cardiac action potential, thereby decreasing conduction velocity in the atria, ventricles, and His-Purkinje system. These electrophysiological properties make it a subject of interest for in vivo studies of cardiac arrhythmias. This document provides detailed application notes and protocols for the calculation and administration of this compound in murine models for preclinical research.

Due to the limited availability of specific this compound dosage protocols for murine arrhythmia models in published literature, the following recommendations are based on available pharmacokinetic data, toxicity studies, and effective doses of analogous Class IC antiarrhythmic drugs, such as flecainide, in mice. It is imperative that researchers perform dose-finding studies to determine the optimal effective and safe dose for their specific mouse strain and arrhythmia model.

Data Presentation

Table 1: Pharmacokinetic and Toxicity Data for this compound in Murine Models
ParameterValueSpeciesRoute of AdministrationCitation
LD50 100 mg/kgMouseOral[1]
Chronic Daily Dose (No Carcinogenicity) 27.0, 53.0, or 113.0 mg/kg/dayMouseDietary
Table 2: Comparative Effective Doses of Class IC Antiarrhythmic Drugs in Murine and Other Animal Models
DrugDoseSpeciesRoute of AdministrationArrhythmia ModelCitation
This compound 0.4 - 0.7 mg/kg"Intact Animals"IntravenousOuabain-induced arrhythmia[3]
Flecainide 20 mg/kgMouseIntraperitonealCatecholaminergic Polymorphic Ventricular Tachycardia[4]
Flecainide 1-3 mg/kg/day (initial)Human (pediatric)OralVarious[5]
Propafenone 1.5 - 2 mg/kgHumanIntravenousAtrial Fibrillation[6]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

  • This compound hydrochloride powder

  • Sterile saline (0.9% NaCl) or other appropriate vehicle

  • Vortex mixer

  • Sterile microcentrifuge tubes or vials

  • pH meter and solutions for adjustment (e.g., sterile HCl or NaOH, if necessary)

  • Syringes and needles of appropriate gauge for the intended route of administration

Procedure:

  • Calculate the required amount of this compound hydrochloride based on the desired dose (mg/kg) and the weight of the mice to be treated.

  • Weigh the this compound powder accurately using a calibrated analytical balance.

  • Dissolve the powder in a suitable volume of sterile saline. The final concentration should be calculated to allow for an appropriate injection volume (typically 5-10 mL/kg for intraperitoneal injection and oral gavage in mice).

  • Vortex the solution until the this compound is completely dissolved.

  • Check the pH of the solution. If necessary, adjust the pH to a physiologically compatible range (typically pH 6.5-7.5) using sterile, dilute HCl or NaOH.

  • Sterile filter the solution through a 0.22 µm syringe filter into a sterile vial if administering via a parenteral route.

  • Store the prepared solution appropriately. For short-term storage, refrigeration at 2-8°C is generally suitable. For longer-term storage, consult the manufacturer's stability data.

Protocol 2: Administration of this compound via Intraperitoneal (IP) Injection

Materials:

  • Prepared this compound solution

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (e.g., 25-27 gauge)

  • Mouse restraint device (optional)

  • 70% ethanol for disinfection

Procedure:

  • Accurately weigh the mouse to determine the correct volume of this compound solution to administer.

  • Restrain the mouse securely. This can be done manually by scruffing the neck and securing the tail, or with a restraint device.

  • Position the mouse with its head tilted slightly downwards.

  • Locate the injection site in the lower right or left abdominal quadrant. This avoids injection into the cecum, bladder, or other vital organs.

  • Disinfect the injection site with a 70% ethanol wipe.

  • Insert the needle at a 15-20 degree angle with the bevel facing up.

  • Aspirate gently to ensure the needle has not entered a blood vessel or organ. If blood or other fluid appears, withdraw the needle and select a new injection site with a fresh needle.

  • Inject the this compound solution slowly and steadily.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the mouse for any adverse reactions, such as signs of pain, distress, or changes in activity.

Protocol 3: Administration of this compound via Oral Gavage

Materials:

  • Prepared this compound solution

  • Sterile syringes

  • Flexible or rigid oral gavage needles (e.g., 20-22 gauge for adult mice)

  • Mouse restraint device (optional)

Procedure:

  • Accurately weigh the mouse.

  • Select the appropriate size gavage needle. The length should be pre-measured from the tip of the mouse's nose to the last rib to avoid stomach perforation.

  • Restrain the mouse in an upright position, ensuring the head and body are in a straight line.

  • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.

  • Once the needle is in the esophagus, advance it to the pre-measured depth.

  • Administer the this compound solution slowly.

  • Gently remove the gavage needle.

  • Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or regurgitation.

Mandatory Visualization

Indecainide_Mechanism_of_Action cluster_cardiomyocyte Cardiomyocyte Membrane cluster_effect Electrophysiological Effect Na_Channel Voltage-gated Sodium Channel (Nav1.5) Depolarization Phase 0 Depolarization (Action Potential Upstroke) Na_Channel->Depolarization Mediates Arrhythmia_Suppression Suppression of Arrhythmias This compound This compound This compound->Na_Channel Blocks Conduction Decreased Conduction Velocity Conduction->Arrhythmia_Suppression Leads to

Caption: Mechanism of action of this compound in a cardiomyocyte.

Experimental_Workflow_Indecainide_Mouse_Study cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase Dose_Calc Dose Calculation (e.g., 1-20 mg/kg) Drug_Prep This compound Solution Preparation Dose_Calc->Drug_Prep Indecainide_Admin This compound Administration (IP or Oral Gavage) Drug_Prep->Indecainide_Admin Animal_Prep Mouse Acclimatization & Baseline ECG Arrhythmia_Induction Arrhythmia Induction (e.g., Ouabain) Animal_Prep->Arrhythmia_Induction Arrhythmia_Induction->Indecainide_Admin ECG_Monitoring Continuous ECG Monitoring Indecainide_Admin->ECG_Monitoring Data_Analysis Analysis of Arrhythmia Duration & Severity ECG_Monitoring->Data_Analysis Results Determination of Efficacy Data_Analysis->Results

Caption: Experimental workflow for in vivo this compound studies in mice.

References

Application Notes and Protocols: Indecainide as a Pharmacological Tool for Studying Sodium Channel Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indecainide is a Class IC antiarrhythmic agent characterized by its potent blockade of voltage-gated sodium channels.[1] Its primary mechanism of action involves a state-dependent and use-dependent interaction with the sodium channel, making it a valuable pharmacological tool for investigating the kinetics of these channels.[2] As a Class IC agent, this compound exhibits slow association and dissociation kinetics, leading to a cumulative block of sodium channels, particularly at higher heart rates. This property allows for the detailed study of channel gating, state-specific drug binding, and the dynamics of channel recovery from inactivation.

These application notes provide a comprehensive overview of the use of this compound in studying sodium channel kinetics, including its mechanism of action, quantitative data (with the related compound flecainide as a proxy where this compound-specific data is unavailable), and detailed experimental protocols for its characterization using patch-clamp electrophysiology.

Mechanism of Action: State- and Use-Dependent Sodium Channel Blockade

This compound, like other Class IC antiarrhythmics, preferentially binds to sodium channels in their open and inactivated states rather than the resting (closed) state. This state-dependent binding is the basis for its use-dependent (or frequency-dependent) block. During rapid depolarization, as seen in tachyarrhythmias, sodium channels spend more time in the open and inactivated states, providing more opportunities for this compound to bind and exert its blocking effect. This cumulative block leads to a pronounced reduction in the sodium current (INa) and a slowing of cardiac conduction. The recovery from this block is notably slow.[2]

The slow kinetics of this compound are a hallmark of Class IC agents. The drug binds strongly to the channel and dissociates slowly, often over the course of multiple cardiac cycles. This results in a significant accumulation of blocked channels at higher stimulation frequencies.

Quantitative Data on Sodium Channel Blockade

Quantitative kinetic data for this compound are not extensively reported in the literature. However, data from flecainide, a structurally and functionally similar Class IC antiarrhythmic, provides a valuable reference for the expected kinetic parameters. These parameters are crucial for modeling the interaction of this compound with sodium channels and for designing experiments to probe channel function.

Table 1: Representative Kinetic Parameters for Flecainide Block of Voltage-Gated Sodium Channels

ParameterValueChannel Type/ConditionReference
IC50 (Tonic/Resting Block) 345 ± 15 µMNav1.5 ( infrequent pulsing)[3][4]
IC50 (Use-Dependent Block) 7.4 ± 0.6 µMNav1.5 (10 Hz stimulation)[3][4]
IC50 (Peak INa) 10.7 µMhNav1.5[5]
Kd (Open Channel Block) 11 µMNon-inactivating Nav1.5 mutant[3][4]
kon (Association Rate) 14.9 µM-1s-1Inactivation-deficient rNav1.4
koff (Dissociation Rate) 12.2 s-1Inactivation-deficient rNav1.4
KR (Resting State Affinity) ~480 µMhNav1.4[6]
KI (Inactivated State Affinity) ~18 µMhNav1.4[6]

Table 2: Electrophysiological Effects of this compound on Canine Cardiac Tissue

ParameterObservationConcentration & ConditionsReference
Rate constant for block onset 0.06 action potentials-13 µM this compound, 333 ms cycle length (Purkinje fibers)[2]
Rate constant for block onset 0.1 action potentials-13 µM this compound, 333 ms cycle length (papillary muscle)[2]
Time to 50% recovery of Vmax 52 secondsPost-steady-state block (Purkinje fibers)[2]
Time to 50% recovery of Vmax 49 secondsPost-steady-state block (papillary muscle)[2]

Visualizing the Mechanism and Experimental Workflow

To better understand the interaction of this compound with sodium channels and the experimental approach to its study, the following diagrams illustrate key concepts and workflows.

cluster_channel_states Sodium Channel States cluster_this compound This compound Binding Resting Resting (Closed) Open Open Resting->Open Depolarization Resting->Open Indecainide_Bound_Open This compound-Bound (Open) Indecainide_Bound_Inactivated This compound-Bound (Inactivated) Resting->Indecainide_Bound_Inactivated Low Affinity Binding Inactivated Inactivated Open->Inactivated Fast Inactivation Open->Indecainide_Bound_Open High Affinity Binding Inactivated->Resting Repolarization Inactivated->Indecainide_Bound_Inactivated High Affinity Binding

Caption: State-dependent binding of this compound to the sodium channel.

A Prepare Cell Culture (e.g., HEK293 expressing Nav1.5) C Obtain Whole-Cell Patch Clamp Configuration A->C B Prepare Solutions (Internal, External, this compound Stock) B->C D Record Baseline I_Na (Tonic, Use-Dependent, Recovery Protocols) C->D E Perfuse with this compound Solution D->E F Record I_Na in Presence of this compound (Repeat Protocols) E->F G Washout and Record Recovery F->G H Data Analysis (Calculate % Block, Time Constants, IC50) G->H

Caption: Experimental workflow for patch-clamp analysis of this compound.

cluster_data Data Acquisition cluster_analysis Analysis Steps I_peak_control Peak I_Na (Control Train) Normalize Normalize I_peak(n) to I_peak(1) I_peak_control->Normalize I_peak_drug Peak I_Na (Drug Train) I_peak_drug->Normalize Plot Plot Normalized I_peak vs. Pulse Number Normalize->Plot Fit Fit Exponential Decay (τ_block) Plot->Fit Compare Compare τ_block at different frequencies Fit->Compare

Caption: Logic diagram for the analysis of use-dependent block.

Experimental Protocols

The following protocols are designed for the characterization of this compound's effects on voltage-gated sodium channels (e.g., Nav1.5) expressed in a heterologous system (e.g., HEK293 cells) using whole-cell patch-clamp electrophysiology.

Solutions and Reagents
  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 120 CsF, 10 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound hydrochloride in deionized water. Further dilutions to final experimental concentrations should be made in the external solution on the day of the experiment.

Cell Preparation and Recording
  • Culture cells expressing the sodium channel of interest (e.g., hNav1.5) on glass coverslips.

  • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.

  • Using a micromanipulator, approach a single cell with a borosilicate glass micropipette (2-4 MΩ resistance) filled with the internal solution.

  • Establish a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Allow the cell to dialyze with the internal solution for 3-5 minutes before starting recordings.

Voltage-Clamp Protocols

All recordings should be performed at room temperature (20-22°C) or physiological temperature (35-37°C), as recommended by the FDA for cardiac ion channel studies.[7] A holding potential of -120 mV is recommended to ensure the majority of channels are in the resting state between protocols.

Protocol A: Tonic (Resting-State) Block

  • From a holding potential of -120 mV, apply a single depolarizing step to -10 mV for 20 ms every 10-20 seconds. This low frequency of stimulation minimizes use-dependent block.

  • Record the peak inward sodium current (INa) under control conditions (external solution only).

  • Perfuse the cell with the desired concentration of this compound until a steady-state block is achieved (typically 3-5 minutes).

  • Record the peak INa in the presence of this compound.

  • Calculate the percentage of tonic block: (1 - (I_Na_drug / I_Na_control)) * 100.

  • Repeat for a range of this compound concentrations to generate a concentration-response curve and determine the IC50 for tonic block.

Protocol B: Use-Dependent (Frequency-Dependent) Block

  • From a holding potential of -120 mV, apply a train of 20-30 depolarizing pulses to -10 mV for 20 ms at a specific frequency (e.g., 1 Hz, 5 Hz, 10 Hz).

  • Record the peak INa for each pulse in the train under control conditions.

  • Perfuse with this compound and allow for equilibration.

  • Apply the same pulse train in the presence of this compound.

  • Normalize the peak current of each pulse to the peak current of the first pulse in the train.

  • Plot the normalized current against the pulse number to visualize the development of use-dependent block. The rate and extent of block will increase with higher frequencies.

Protocol C: Recovery from Inactivation

  • Use a two-pulse protocol. From a holding potential of -120 mV, apply a conditioning pulse to -10 mV for 1 second to induce block.

  • Return the membrane potential to -120 mV for a variable recovery interval (ranging from milliseconds to several seconds).

  • Apply a test pulse to -10 mV to measure the fraction of recovered channels.

  • Record the peak INa from the test pulse under control conditions and in the presence of this compound.

  • Normalize the test pulse current to the current from a pulse without a conditioning step.

  • Plot the normalized current against the duration of the recovery interval.

  • Fit the data with an exponential function to determine the time constant of recovery (τrecovery). This compound is expected to significantly prolong τrecovery.

Data Analysis and Interpretation

The data obtained from these protocols will allow for a comprehensive characterization of this compound's interaction with sodium channels. Key parameters to be determined include:

  • IC50 for tonic and use-dependent block: This quantifies the potency of this compound under different channel activity states.

  • Time constant of block onset (τblock): Determined from the exponential decay of the current during a pulse train in the use-dependent block protocol.

  • Time constant of recovery from inactivation (τrecovery): This provides insight into the dissociation rate of this compound from the channel.

By comparing these parameters across different this compound concentrations and stimulation frequencies, researchers can build a kinetic model of this compound-sodium channel interactions. This information is invaluable for understanding the molecular basis of its antiarrhythmic effects and for the development of novel sodium channel modulators.

References

Application Notes and Protocols for Indecainide Testing in Sodium Channel-Expressing Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indecainide is a Class Ic antiarrhythmic agent whose primary mechanism of action is the blockade of fast voltage-gated sodium channels in cardiomyocytes.[1][2] This action reduces the maximum rate of depolarization of the cardiac action potential (Phase 0), thereby slowing conduction velocity in the heart's non-nodal tissues.[3] To accurately assess the electrophysiological effects and potency of this compound in a controlled in vitro setting, it is crucial to use suitable cell lines that heterologously express the target sodium channel isoforms, most notably the cardiac subtype, NaV1.5.

This document provides detailed application notes and protocols for selecting, maintaining, and utilizing appropriate cell lines for the functional characterization of this compound's effects on sodium channels. The protocols cover cell line selection, transient and stable transfection, and whole-cell patch-clamp electrophysiology to measure sodium currents.

Recommended Cell Lines

For the study of this compound and other cardiac sodium channel blockers, the most commonly employed cell lines are Human Embryonic Kidney 293 (HEK-293) and Chinese Hamster Ovary (CHO) cells.[4][5][6]

Key Advantages of these cell lines:

  • Low Endogenous Channel Expression: Both HEK-293 and CHO cells exhibit low levels of endogenous voltage-gated sodium currents, providing a clean background for the study of the heterologously expressed channel of interest.[6][7] However, it is important to note that some endogenous sodium currents, such as those from the NaV1.7 isoform, have been detected in HEK-293 cells.[8][9]

  • High Transfection Efficiency: These cell lines are readily transfectable, allowing for both transient and stable expression of the desired sodium channel subunits.[10][11]

  • Robust Growth and Maintenance: They are well-characterized, easy to culture, and suitable for high-throughput screening applications, including automated patch-clamp systems.[12]

  • Established Protocols: A vast body of literature exists detailing successful protocols for their use in ion channel research.[4][13]

Cell LineKey CharacteristicsRecommended Use
HEK-293 Human embryonic kidney origin. High transfection efficiency. Some neuronal characteristics. May express low levels of endogenous NaV1.7.[8][9]Transient and stable expression of sodium channels for electrophysiological and pharmacological studies.[5][13]
CHO Chinese hamster ovary origin. Very low endogenous ion channel expression.[6] Suitable for both adherent and suspension culture.[12]Development of stable cell lines for long-term and high-throughput screening of sodium channel blockers.[4][12]

Experimental Protocols

Protocol 1: Transient Transfection of HEK-293 Cells with NaV1.5

This protocol describes a general method for the transient expression of the human cardiac sodium channel, NaV1.5 (encoded by the SCN5A gene), in HEK-293 cells for subsequent electrophysiological analysis.

Materials:

  • HEK-293 cells

  • Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • Plasmid DNA encoding human NaV1.5

  • Co-transfection marker plasmid (e.g., encoding a fluorescent protein like GFP to identify transfected cells)[13]

  • Serum-free medium (e.g., Opti-MEM®)

  • Transfection reagent (e.g., Lipofectamine® 2000 or similar)

  • 6-well culture plates

  • Phosphate-Buffered Saline (PBS)

  • 0.05% Trypsin-EDTA

Procedure:

  • Cell Seeding: The day before transfection, seed HEK-293 cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.[10]

  • Transfection Complex Preparation:

    • In tube A, dilute the NaV1.5 plasmid DNA and the GFP plasmid DNA in serum-free medium.

    • In tube B, dilute the transfection reagent in serum-free medium.

    • Incubate both tubes at room temperature for 5 minutes.

  • Complex Formation: Combine the contents of tube A and tube B, mix gently, and incubate at room temperature for 20 minutes to allow for the formation of DNA-lipid complexes.[10]

  • Transfection:

    • Aspirate the growth medium from the cells and wash once with PBS.

    • Add fresh, pre-warmed complete growth medium to each well.

    • Add the DNA-lipid complexes dropwise to the cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.[10]

  • Cell Replating for Electrophysiology: 24 hours post-transfection, wash the cells with PBS and briefly treat with Trypsin-EDTA to detach them. Resuspend the cells in complete medium and plate them at a low density on glass coverslips suitable for patch-clamp recording.[13] This allows for the recording of individual, well-isolated cells.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for this compound Testing

This protocol outlines the procedure for recording sodium currents from transfected cells and assessing the inhibitory effects of this compound.

Materials:

  • Transfected cells on coverslips

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)

  • Internal solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH) (Cesium is used to block potassium channels)

  • This compound stock solution and serial dilutions in the external solution

Procedure:

  • Preparation: Place a coverslip with transfected cells in the recording chamber and perfuse with the external solution.

  • Pipette Fabrication and Filling: Pull glass pipettes to a resistance of 1-3 MΩ when filled with the internal solution.

  • Cell Selection: Identify a transfected cell (e.g., by GFP fluorescence) that is healthy and well-isolated.

  • Gigaseal Formation: Approach the cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Current Recording:

    • Hold the cell membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure all sodium channels are in the resting state.

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 mV increments) to elicit sodium currents.[13]

    • Record the resulting currents. Sodium currents will appear as fast, transient inward currents.

  • This compound Application:

    • Establish a stable baseline recording of sodium currents in the external solution alone.

    • Perfuse the recording chamber with the external solution containing a known concentration of this compound.

    • Allow sufficient time for the drug to equilibrate and exert its effect.

  • Data Acquisition and Analysis:

    • Record sodium currents in the presence of different concentrations of this compound.

    • Measure the peak inward current at each voltage step before and after drug application.

    • Construct a concentration-response curve by plotting the percentage of current inhibition against the this compound concentration.

    • Fit the data to the Hill equation to determine the IC50 value for this compound.

Data Presentation

The quantitative data from electrophysiological experiments should be summarized in tables for clear comparison.

Table 1: Biophysical Properties of NaV1.5 in a Stably Expressing HEK-293 Cell Line

ParameterValue
Activation
V1/2 of activation (mV)-35 ± 2
Slope factor (k)5.1 ± 0.3
Steady-State Inactivation
V1/2 of inactivation (mV)-85 ± 3
Slope factor (k)6.2 ± 0.4
Recovery from Inactivation
Time constant (τ) at -120 mV (ms)4.5 ± 0.5

Note: These are representative values. Actual values should be determined experimentally.

Table 2: Potency of this compound on NaV1.5 Channels

ParameterConditionValue
IC50 (µM) Resting-state block (Holding at -120 mV)To be determined
IC50 (µM) Use-dependent block (10 Hz stimulation)To be determined

Visualizations

Experimental Workflow for this compound Testing

G cluster_0 Cell Culture & Transfection cluster_1 Electrophysiology cluster_2 Data Analysis a Seed HEK-293 Cells b Prepare DNA-Lipid Complexes (NaV1.5 + GFP plasmids) a->b c Transfect Cells b->c d Incubate (24-48h) c->d e Replate on Coverslips d->e f Identify Transfected Cell e->f g Establish Whole-Cell Configuration f->g h Record Baseline Na+ Currents g->h i Apply this compound h->i j Record Na+ Currents with Drug i->j k Measure Peak Current Inhibition j->k l Construct Concentration-Response Curve k->l m Calculate IC50 l->m

Caption: Workflow for testing this compound on transiently transfected HEK-293 cells.

Signaling Pathway: this compound Blockade of the Cardiac Action Potential

G cluster_AP Cardiac Action Potential cluster_Channel Ion Channel Activity Phase0 Phase 0: Depolarization Phase1 Phase 1: Early Repolarization Phase0->Phase1 Phase2 Phase 2: Plateau Phase1->Phase2 Phase3 Phase 3: Repolarization Phase2->Phase3 Phase4 Phase 4: Resting Potential Phase3->Phase4 Na_Channel Fast Na+ Channels Open Na_Channel->Phase0 Initiates K_Channel_out K+ Channels Open K_Channel_out->Phase1 Ca_Channel_in Ca2+ Channels Open Ca_Channel_in->Phase2 K_Channel_repol K+ Channels Open K_Channel_repol->Phase3 This compound This compound This compound->Na_Channel Blocks

Caption: this compound blocks fast sodium channels, inhibiting Phase 0 of the cardiac action potential.

References

Application Notes and Protocols for In Vivo Administration of Indecainide in Rodent Arrhythmia Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indecainide is a Class IC antiarrhythmic agent characterized by its potent blockade of cardiac sodium channels (NaV1.5).[1] This action effectively suppresses the rapid influx of sodium during phase 0 of the cardiac action potential, leading to a reduction in the maximum rate of depolarization (Vmax) and a slowing of conduction velocity in the atria, ventricles, and His-Purkinje system.[2] These electrophysiological properties make this compound a subject of interest for the study and management of various cardiac arrhythmias.

These application notes provide detailed protocols for the in vivo administration of this compound in two common rodent models of arrhythmia: the aconitine-induced arrhythmia model and the coronary artery ligation-induced arrhythmia model. While specific data on this compound in rodent models is limited in publicly available literature, this document provides recommended protocols based on established methods for these arrhythmia models and available data for this compound in other species, alongside comparative data for other Class IC antiarrhythmics in rodents.

Mechanism of Action

This compound's primary mechanism of action is the blockade of voltage-gated sodium channels (NaV1.5) in cardiomyocytes.[1] By binding to the channel, it reduces the influx of sodium ions during depolarization, which in turn slows the upstroke of the action potential and decreases the speed of electrical conduction through the heart tissue. This can help to terminate and prevent arrhythmias that are dependent on rapid conduction.

Mechanism of Action of this compound cluster_Membrane Cardiomyocyte Membrane NaV15 NaV1.5 Channel (Open State) Na_in Na+ Influx This compound This compound This compound->NaV15 blocks Depolarization Phase 0 Depolarization (Action Potential Upstroke) Conduction Slowed Conduction Velocity Arrhythmia Suppression of Arrhythmia

This compound's primary mechanism of action.

Pharmacokinetics in Rodents

Understanding the pharmacokinetic profile of this compound in rodents is crucial for designing effective in vivo studies.

ParameterRatMouse
Route of Administration OralOral
Absorption Nearly completeWell absorbed
Time to Peak Plasma Level Within 2 hoursWithin 2 hours
Plasma Half-life 3-5 hoursConsiderably shorter than rats
Primary Route of Excretion FecalFecal
Oral LD50 100 mg/kg100 mg/kg[1][3]

Quantitative Data on this compound and Other Class I Antiarrhythmics

Table 1: Effects of Intravenous this compound on Induced Arrhythmias in Dogs

Arrhythmia ModelInfusion RateEffective Dose (mg/kg)Plasma Concentration (µg/ml)Outcome
Ouabain-induced100 µg/kg/min0.7 ± 0.11.7 ± 0.2Conversion to sinus rhythm[4]
Ouabain-induced20 µg/kg/min0.4 ± 0.10.4 ± 0.2Conversion to sinus rhythm[4]
Coronary Artery Occlusion100 µg/kg/min1.3Not Reported50% conversion to sinus rhythm[4]

Table 2: Effects of Oral this compound on ECG Parameters in Conscious Dogs

Dose (mg/kg)Plasma Concentration (µg/ml)PR Interval Prolongation (%)QRS Interval Prolongation (%)
62.8 ± 0.531 ± 513 ± 3

Data from Holland et al. (1989)[4]

Table 3: Comparative Efficacy of Class I Antiarrhythmics in Aconitine-Induced Mortality in Rats

Drug (Class)ED50 (mg/kg, i.p.)
Flecainide (IC)5.5
Lorcainide (IC)30.9
Quinidine (IA)41.1
Lidocaine (IB)48.5
Procainamide (IA)61.3

ED50 is the dose that protects 50% of animals from aconitine-induced death.[5]

Experimental Protocols

Aconitine-Induced Arrhythmia Model in Rats

This model is used to screen for drugs with efficacy against ventricular arrhythmias caused by sodium channel activation.

cluster_workflow Aconitine-Induced Arrhythmia Protocol Animal_Prep Animal Preparation (Anesthesia, Cannulation) Baseline_ECG Record Baseline ECG Animal_Prep->Baseline_ECG Drug_Admin This compound or Vehicle Administration (i.p. or i.v.) Baseline_ECG->Drug_Admin Aconitine_Infusion Aconitine Infusion (e.g., 10 µg/kg/min i.v.) Drug_Admin->Aconitine_Infusion ECG_Monitoring Continuous ECG Monitoring Aconitine_Infusion->ECG_Monitoring Arrhythmia_Onset Determine Onset of Arrhythmias (VPBs, VT, VF) ECG_Monitoring->Arrhythmia_Onset Data_Analysis Data Analysis (Time to arrhythmia, duration) Arrhythmia_Onset->Data_Analysis

Workflow for the aconitine-induced arrhythmia model.

Materials:

  • Male Wistar rats (250-300g)

  • Aconitine solution (e.g., 10 µg/mL in saline)

  • This compound hydrochloride

  • Vehicle (e.g., sterile saline)

  • Anesthetic (e.g., urethane, 1.2 g/kg, i.p.)

  • ECG recording system with needle electrodes

  • Infusion pump

  • Heating pad to maintain body temperature

Procedure:

  • Anesthetize the rat and place it in a supine position on a heating pad.

  • Insert subcutaneous needle electrodes for ECG recording (Lead II is commonly used).

  • Cannulate the jugular vein for drug and aconitine infusion and the carotid artery for blood pressure monitoring (optional).

  • Allow the animal to stabilize for 15-20 minutes and record a baseline ECG.

  • Administer this compound or vehicle. Suggested dose ranges for intraperitoneal (i.p.) administration of Class I antiarrhythmics are between 5-60 mg/kg, administered 30 minutes before aconitine.[5] For intravenous (i.v.) administration, a bolus followed by a continuous infusion can be adapted from canine studies, with appropriate dose adjustments for rodents.

  • Begin a continuous intravenous infusion of aconitine at a constant rate (e.g., 10 µg/kg/min).

  • Continuously monitor the ECG for the onset of ventricular premature beats (VPBs), ventricular tachycardia (VT), and ventricular fibrillation (VF).

  • Record the time to the onset of each type of arrhythmia and the duration of arrhythmias.

  • The experiment is typically terminated upon the onset of sustained VF or a predetermined time point.

Endpoints:

  • Time to the first VPB, VT, and VF.

  • Duration of VT and VF.

  • Heart rate and blood pressure changes.

  • Mortality rate.

Coronary Artery Ligation-Induced Arrhythmia Model in Mice or Rats

This model simulates myocardial infarction and is used to evaluate the efficacy of drugs against ischemia-induced arrhythmias.

cluster_workflow Coronary Ligation Arrhythmia Protocol Animal_Prep Animal Preparation (Anesthesia, Intubation, Ventilation) Thoracotomy Thoracotomy Animal_Prep->Thoracotomy LAD_Ligation Ligate Left Anterior Descending (LAD) Coronary Artery Thoracotomy->LAD_Ligation ECG_Monitoring Continuous ECG Monitoring LAD_Ligation->ECG_Monitoring Drug_Admin This compound or Vehicle Administration (i.v. or i.p.) ECG_Monitoring->Drug_Admin Arrhythmia_Analysis Quantify Arrhythmias (Number and duration of VPBs, VT, VF) Drug_Admin->Arrhythmia_Analysis Infarct_Size Measure Infarct Size (Post-mortem) Arrhythmia_Analysis->Infarct_Size

Workflow for the coronary artery ligation model.

Materials:

  • Male mice (e.g., C57BL/6, 25-30g) or rats (e.g., Sprague-Dawley, 250-300g)

  • Anesthetic (e.g., isoflurane)

  • Rodent ventilator

  • Surgical instruments for thoracotomy

  • Suture material (e.g., 6-0 silk) for ligation

  • ECG recording system

  • This compound hydrochloride

  • Vehicle (e.g., sterile saline)

Procedure:

  • Anesthetize the animal, intubate, and connect to a rodent ventilator.

  • Perform a left thoracotomy to expose the heart.

  • Identify the left anterior descending (LAD) coronary artery and ligate it with a suture. Successful ligation is confirmed by the observation of myocardial blanching.

  • Close the chest wall in layers.

  • Continuously monitor the ECG for arrhythmias, which typically occur in two phases: an early phase within the first 30 minutes and a delayed phase several hours later.

  • Administer this compound or vehicle either prior to ligation (pre-treatment) or after the onset of arrhythmias (treatment). Intravenous administration is common in this model. Dosages can be extrapolated from canine studies (e.g., 1-5 mg/kg, i.v.), with careful monitoring for hemodynamic effects.[4]

  • Record the number and duration of VPBs, VT, and VF episodes for a defined period (e.g., 60 minutes post-ligation).

  • At the end of the experiment, the animal is euthanized, and the heart is excised for infarct size determination (e.g., using TTC staining).

Endpoints:

  • Incidence and duration of VT and VF.

  • Number of VPBs.

  • Heart rate variability.

  • Infarct size.

  • Mortality rate.

Conclusion

This compound is a potent Class IC antiarrhythmic agent with a clear mechanism of action involving the blockade of cardiac sodium channels. The provided protocols for aconitine- and coronary ligation-induced arrhythmia models in rodents offer a framework for investigating the in vivo efficacy of this compound. Due to the limited availability of specific rodent dosage and efficacy data for this compound, researchers should perform initial dose-ranging studies and can use the provided data from canine studies and other Class I antiarrhythmics in rodents as a guide. Careful monitoring of ECG and hemodynamic parameters is essential throughout these experiments.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Indecainide Concentration for Effective Sodium Channel Blockade

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing indecainide for sodium channel blockade experiments. The information is presented in a question-and-answer format to directly address common issues and queries.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it block sodium channels?

This compound is a Class Ic antiarrhythmic agent that functions as a potent voltage-gated sodium channel blocker.[1] Its primary mechanism of action involves binding to the sodium channel protein, thereby limiting the influx of sodium ions that are responsible for the rapid depolarization (phase 0) of cardiac action potentials.[2][3] This action slows the conduction velocity in cardiac tissue.

Q2: What is "use-dependent" and "state-dependent" block, and how does it apply to this compound?

"State-dependent" block means that the drug has different affinities for the different conformational states of the sodium channel (resting, open, and inactivated).[3][4] "Use-dependent" or "frequency-dependent" block is a phenomenon where the blocking effect of the drug becomes more pronounced with more frequent channel activation (i.e., at higher stimulation frequencies).[5][6] Class Ic agents like this compound typically exhibit strong use-dependence, meaning they bind preferentially to the open and inactivated states of the channel and dissociate slowly.[3][7] This property makes them particularly effective at blocking channels in rapidly firing cells.

Q3: What are the typical effective concentrations and IC50 values for this compound?

Quantitative Data Summary

The following tables summarize quantitative data for Class Ic sodium channel blockers, primarily flecainide, which can be used as a proxy for estimating effective concentrations for this compound.

Table 1: IC50 Values for Flecainide Block of hNav1.5 Sodium Channels

ConditionIC50 (µM)Reference
Use-dependent block10.7[8]
Resting/Tonic block~480 (for hNav1.4)[9]

Note: The significant difference in IC50 values highlights the pronounced use-dependent nature of Class Ic agents.

Experimental Protocols

Whole-Cell Voltage-Clamp Electrophysiology Protocol for Assessing this compound Block

This protocol is designed for mammalian cells (e.g., HEK293) stably expressing a specific sodium channel subtype.

I. Cell Preparation:

  • Culture cells expressing the target sodium channel subtype to 70-80% confluency.

  • Dissociate cells using a gentle non-enzymatic method and plate them onto glass coverslips at a low density suitable for patch-clamping.

  • Allow cells to adhere for at least 2-4 hours before recording.

II. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO or water, depending on the salt form). Store at -20°C. Dilute to final working concentrations in the external solution on the day of the experiment.

III. Electrophysiological Recording:

  • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp configuration on a selected cell.

  • Switch the amplifier to voltage-clamp mode and hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state.

  • Apply a series of voltage steps to elicit sodium currents. A typical protocol would be to step from the holding potential to various test potentials (e.g., -80 mV to +60 mV in 10 mV increments).

  • To assess use-dependent block, apply a train of depolarizing pulses at a specific frequency (e.g., 1 Hz, 5 Hz, 10 Hz).

IV. Data Acquisition and Analysis:

  • Record sodium currents before and after the application of this compound.

  • Measure the peak inward current at each voltage step.

  • Calculate the percentage of block at each concentration to determine the IC50 value.

  • For use-dependency, compare the block at different stimulation frequencies.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or very small sodium currents 1. Poor cell health. 2. Low channel expression. 3. Incorrect solutions.1. Ensure cells are healthy and not over-confluent. 2. Verify channel expression with a positive control. 3. Double-check the composition and pH of internal and external solutions.
Unstable seal (GΩ seal is lost) 1. Dirty pipette tip. 2. Poor cell membrane condition. 3. Mechanical vibration.1. Use fresh, clean pipettes. 2. Ensure cells are healthy. 3. Isolate the setup from vibrations.
Inconsistent this compound block 1. Inaccurate drug concentration. 2. Instability of the compound in solution. 3. Incomplete washout between applications.1. Prepare fresh dilutions from a reliable stock solution. 2. Protect the solution from light if it is light-sensitive. 3. Ensure adequate perfusion time for complete solution exchange.
High variability in use-dependent block 1. Inconsistent stimulation frequency. 2. "Rundown" of the sodium current over time.1. Ensure the voltage protocol is applied consistently. 2. Monitor the current in control conditions to assess stability. If rundown is significant, obtain data quickly after establishing whole-cell configuration.

Visualizations

Indecainide_Mechanism cluster_channel Sodium Channel States Resting Resting State Open Open State Resting->Open Depolarization Open->Resting Deactivation Inactivated Inactivated State Open->Inactivated Inactivation Blocked Blocked Channel Open->Blocked Inactivated->Resting Repolarization Inactivated->Blocked This compound This compound This compound->Open High Affinity Binding This compound->Inactivated High Affinity Binding

Caption: State-dependent binding of this compound to sodium channels.

Experimental_Workflow A Cell Culture & Plating D Establish Whole-Cell Configuration A->D B Prepare Solutions (Internal, External, this compound) B->D C Pull Patch Pipettes C->D E Record Baseline Sodium Currents D->E F Perfuse with This compound E->F G Record Sodium Currents in presence of this compound F->G H Washout G->H I Data Analysis (IC50, Use-Dependence) G->I H->E Repeat for multiple concentrations

Caption: Workflow for a patch-clamp experiment with this compound.

Troubleshooting_Logic Start Experiment Start: No/Low Current Check_Cells Are cells healthy and expression confirmed? Start->Check_Cells Check_Solutions Are solutions correct (composition, pH)? Check_Cells->Check_Solutions Yes End_Bad_Cells Outcome: Re-culture or verify expression Check_Cells->End_Bad_Cells No Check_Seal Is the GΩ seal stable? Check_Solutions->Check_Seal Yes End_Bad_Solutions Outcome: Remake solutions Check_Solutions->End_Bad_Solutions No Inconsistent_Block Inconsistent Block? Check_Seal->Inconsistent_Block Yes End_Bad_Seal Outcome: Improve patching technique/environment Check_Seal->End_Bad_Seal No Check_Drug_Prep Is drug prep fresh and accurate? Inconsistent_Block->Check_Drug_Prep Yes Check_Perfusion Is perfusion/washout adequate? Check_Drug_Prep->Check_Perfusion Yes End_Bad_Drug Outcome: Remake drug stock and dilutions Check_Drug_Prep->End_Bad_Drug No End_Good Proceed with Data Analysis Check_Perfusion->End_Good Yes End_Bad_Perfusion Outcome: Check perfusion system Check_Perfusion->End_Bad_Perfusion No

Caption: Troubleshooting flowchart for this compound experiments.

References

Technical Support Center: Mitigating Proarrhythmic Effects of Indecainide in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating the proarrhythmic effects of Indecainide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in your cellular electrophysiology experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and how does it lead to proarrarrhythmic effects?

This compound is a Class Ic antiarrhythmic agent. Its primary mechanism of action is the potent blockade of cardiac sodium channels (NaV1.5), which are responsible for the rapid depolarization (Phase 0) of the cardiac action potential. By blocking these channels, this compound slows the conduction velocity in the atria, ventricles, and His-Purkinje system.

Proarrhythmic effects can arise from this potent sodium channel blockade, particularly in the context of structural heart disease. The marked slowing of conduction can create a substrate for re-entrant arrhythmias. While this compound does not significantly prolong the QT interval, it can widen the QRS complex on an electrocardiogram (ECG), reflecting slowed ventricular conduction.

Q2: What are the known effects of this compound on cardiac action potential parameters in cellular models?

Studies on Class Ic antiarrhythmics, including this compound, have demonstrated the following effects on cardiomyocyte action potentials:

  • Decreased Vmax: A significant reduction in the maximum upstroke velocity (dV/dtmax) of the action potential, consistent with sodium channel blockade.

  • Prolonged PR and QRS intervals: In multicellular preparations and in vivo, this translates to a prolongation of the PR and QRS intervals on the ECG.[1]

  • Minimal effect on Action Potential Duration (APD): this compound typically has a minimal effect on the overall action potential duration at 90% repolarization (APD90) and does not significantly affect the QTc interval.[1][2]

Q3: What cellular models are appropriate for studying this compound's proarrhythmic effects?

A variety of cellular models can be employed, each with its own advantages and limitations:

  • Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs): Offer a human-relevant model and can be sourced from healthy individuals or patients with specific genetic predispositions to arrhythmia.

  • Primary adult ventricular cardiomyocytes: Provide a mature and physiologically relevant model, though their availability and viability can be challenging.

  • Immortalized cell lines expressing cardiac ion channels (e.g., HEK293 cells): Useful for studying the specific effects of this compound on individual ion channels, such as NaV1.5 or hERG, in a controlled environment.

Q4: What are some potential strategies to mitigate the proarrhythmic effects of this compound in a cellular context?

Based on clinical observations and the known mechanisms of Class Ic antiarrhythmics, several strategies can be explored in cellular models:

  • Co-administration with Beta-Blockers: Beta-blockers (e.g., propranolol, metoprolol) can counteract the proarrhythmic effects of Class Ic agents.[3][4] The proposed mechanism involves the suppression of adrenergically-mediated increases in heart rate, which can exacerbate the use-dependent sodium channel block of this compound. In cellular models, this could be investigated by applying beta-blockers in the presence of adrenergic agonists.

  • Co-administration with Calcium Channel Blockers: Non-dihydropyridine calcium channel blockers (e.g., verapamil, diltiazem) can help control the ventricular response to atrial arrhythmias that may be exacerbated by this compound.[5] In cellular models, their effects on calcium handling and action potential morphology in the presence of this compound can be assessed.

  • Inhibition of the Late Sodium Current (INa-L): While this compound primarily blocks the peak sodium current, its effects on the late sodium current are less characterized. Inhibitors of INa-L have been shown to have antiarrhythmic properties by reducing repolarization abnormalities.[6][7][8][9][10][11] Investigating the interplay between this compound and selective INa-L blockers could reveal novel mitigation strategies.

Troubleshooting Guides

Problem 1: Difficulty obtaining stable whole-cell patch-clamp recordings after this compound application.
  • Possible Cause: this compound, as a lipophilic molecule, may affect membrane integrity at high concentrations, leading to seal instability.

  • Troubleshooting Steps:

    • Optimize Drug Concentration: Start with the lowest effective concentration of this compound and perform a dose-response curve to identify the optimal concentration for your experiment.

    • Ensure Solution Quality: Use freshly prepared, filtered solutions for both the bath and pipette. Particulates can compromise seal formation.

    • Pipette Polishing: Fire-polish your patch pipettes to ensure a smooth surface for gigaseal formation.

    • Monitor Seal Resistance: Continuously monitor the seal resistance. If it starts to decrease after drug application, consider reducing the concentration or the duration of the recording.

Problem 2: Observing unexpected changes in action potential duration (APD) with this compound.
  • Possible Cause: While this compound is not expected to significantly alter APD, off-target effects on other ion channels (e.g., potassium channels) could occur at higher concentrations. Additionally, the specific cellular model and its baseline ion channel expression profile can influence the response.

  • Troubleshooting Steps:

    • Verify Drug Purity and Concentration: Ensure the purity of your this compound stock and accurately calculate the final concentration in your experimental buffer.

    • Characterize Baseline Electrophysiology: Thoroughly characterize the baseline action potential parameters of your chosen cellular model to have a robust control for comparison.

    • Investigate Off-Target Effects: If APD changes are consistently observed, consider performing voltage-clamp experiments to assess the effect of this compound on key potassium currents, such as IKr (hERG) and IKs.

    • Consider the Cellular Model: Differences in ion channel expression between cell types (e.g., hiPSC-CMs vs. adult ventricular myocytes) can lead to varied responses. Acknowledge these potential differences in your data interpretation.

Problem 3: Inconsistent or non-reproducible proarrhythmic events (e.g., early afterdepolarizations - EADs) with this compound.
  • Possible Cause: The induction of proarrhythmic events can be sensitive to experimental conditions and the underlying state of the cardiomyocytes.

  • Troubleshooting Steps:

    • Control Pacing Rate: The proarrhythmic effects of Class Ic drugs are often use-dependent. Maintain a consistent and physiologically relevant pacing frequency throughout your experiments.

    • Standardize Cell Health: Use cardiomyocytes with a healthy resting membrane potential and consistent action potential morphology for all experiments.

    • Introduce a Proarrhythmic Challenge: In some cases, a "sensitizing" agent that reduces the repolarization reserve (e.g., a low concentration of a hERG blocker) may be necessary to unmask the proarrhythmic potential of this compound in a reproducible manner.

    • Monitor Calcium Handling: Proarrhythmic events are often linked to disruptions in intracellular calcium cycling. Simultaneously measure calcium transients to correlate electrical instability with changes in calcium handling.

Quantitative Data Summary

Table 1: Reported Electrophysiological Effects of this compound

ParameterSpecies/Cell TypeConcentrationEffectReference
Vmax Canine Purkinje Fibers1-3 µMDecreased[12]
PR Interval Conscious Dogs6 mg/kg p.o.Prolonged by 31%[13]
QRS Duration Conscious Dogs6 mg/kg p.o.Prolonged by 13%[13]
QTc Interval Human1 mg/kg i.v.No significant change[1]
Action Potential Duration Canine Papillary Muscle1-3 µMUnchanged[12]

Detailed Experimental Protocols

Action Potential Duration (APD) Measurement in hiPSC-CMs using Patch-Clamp
  • Objective: To measure the effect of this compound, alone and in combination with a potential mitigating agent, on the action potential duration of human iPSC-derived cardiomyocytes.

  • Methodology:

    • Cell Culture: Plate hiPSC-CMs on fibronectin-coated glass coverslips and culture until a spontaneously beating, confluent monolayer is formed.

    • Electrophysiology Setup: Use a whole-cell patch-clamp setup equipped with an amplifier, digitizer, and data acquisition software.

    • Solutions:

      • External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

      • Internal Solution: (in mM) 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP; pH 7.2 with KOH.

    • Recording Procedure:

      • Obtain a gigaseal and establish a whole-cell configuration.

      • Record baseline action potentials in current-clamp mode at a pacing frequency of 1 Hz.

      • Perfuse the cells with the external solution containing the desired concentration of this compound for 5-10 minutes and record action potentials.

      • For mitigation experiments, co-perfuse with this compound and the mitigating agent (e.g., propranolol) and record action potentials.

    • Data Analysis: Measure APD at 50% and 90% repolarization (APD50 and APD90), resting membrane potential, and action potential amplitude.

Calcium Transient Measurement in hiPSC-CMs
  • Objective: To assess changes in intracellular calcium handling in response to this compound and potential mitigating agents.

  • Methodology:

    • Cell Preparation: Plate hiPSC-CMs in 96-well, black-walled, clear-bottom plates.

    • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) according to the manufacturer's protocol.

    • Imaging: Use a high-speed fluorescence imaging system or a plate reader capable of kinetic measurements.

    • Experimental Procedure:

      • Record baseline calcium transients from spontaneously beating or field-stimulated (1 Hz) cardiomyocytes.

      • Add this compound at the desired concentration and record calcium transients after a 10-15 minute incubation period.

      • For mitigation experiments, pre-incubate with the mitigating agent before adding this compound, or add them concurrently.

    • Data Analysis: Analyze the calcium transient traces to determine parameters such as amplitude, decay kinetics (tau), and the occurrence of irregular or arrhythmogenic calcium release events.

hERG Channel Assay using Automated Patch-Clamp
  • Objective: To determine if this compound has off-target effects on the hERG potassium channel, a common cause of drug-induced QT prolongation.

  • Methodology:

    • Cell Line: Use a stable cell line expressing the human hERG channel (e.g., HEK293-hERG).

    • Automated Patch-Clamp System: Utilize a high-throughput automated patch-clamp system (e.g., QPatch or Patchliner).

    • Solutions: Use standard external and internal solutions for hERG current recording as recommended by the instrument manufacturer.

    • Voltage Protocol: Apply a voltage protocol designed to elicit and measure the hERG tail current, which is the primary target for drug block assessment.

    • Drug Application: Apply a range of this compound concentrations to determine a concentration-response curve for hERG block.

    • Data Analysis: Calculate the percentage of hERG current inhibition at each concentration and determine the IC50 value.

Visualizations

Indecainide_Proarrhythmic_Mechanism This compound This compound NaV15 Cardiac Sodium Channel (NaV1.5) This compound->NaV15 Blocks Phase0 Phase 0 Depolarization NaV15->Phase0 ↓ Inhibition of Conduction Conduction Velocity Phase0->Conduction ↓ Slows Reentry Substrate for Re-entry Conduction->Reentry → Creates Proarrhythmia Proarrhythmia Reentry->Proarrhythmia → Leads to

Caption: Mechanism of this compound-induced proarrhythmia.

Mitigation_Strategies_Workflow cluster_experiment Cellular Model cluster_treatment Treatment Groups cluster_assays Functional Assays cluster_analysis Data Analysis hiPSC_CMs hiPSC-Cardiomyocytes Control Control (Vehicle) hiPSC_CMs->Control This compound This compound hiPSC_CMs->this compound Indecainide_Mitigator This compound + Mitigating Agent (e.g., Beta-blocker) hiPSC_CMs->Indecainide_Mitigator PatchClamp Patch-Clamp (Action Potential) Control->PatchClamp CalciumImaging Calcium Imaging (Calcium Transients) Control->CalciumImaging This compound->PatchClamp This compound->CalciumImaging Indecainide_Mitigator->PatchClamp Indecainide_Mitigator->CalciumImaging APD APD50, APD90, Vmax PatchClamp->APD CalciumParams Amplitude, Decay (Tau), Irregular Events CalciumImaging->CalciumParams Proarrhythmia Assess Proarrhythmic Risk APD->Proarrhythmia CalciumParams->Proarrhythmia

Caption: Experimental workflow for testing mitigation strategies.

Signaling_Pathway_Mitigation cluster_proarrhythmia Proarrhythmic Pathway cluster_mitigation Mitigation Pathway This compound This compound NaV15_Block NaV1.5 Block This compound->NaV15_Block Conduction_Slowing Conduction Slowing NaV15_Block->Conduction_Slowing Arrhythmia Arrhythmia Conduction_Slowing->Arrhythmia Beta_Blocker Beta-Blocker Beta_AR β-Adrenergic Receptor Beta_Blocker->Beta_AR Blocks cAMP ↓ cAMP Beta_AR->cAMP Adrenergic Stimulation PKA ↓ PKA Activity cAMP->PKA Ion_Channel_Mod Ion Channel Modulation PKA->Ion_Channel_Mod Ion_Channel_Mod->Arrhythmia Mitigates

Caption: Potential signaling pathway for beta-blocker mitigation.

References

Identifying and reducing electrical artifacts in ECG recordings with Indecainide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Indecainide and conducting electrocardiogram (ECG) recordings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect the ECG?

This compound is a Class Ic antiarrhythmic agent. Its primary mechanism of action is the blockade of fast sodium channels (NaV1.5) in the cardiac myocytes.[1] This action slows the upstroke of the cardiac action potential (Phase 0), leading to decreased conduction velocity. On a surface ECG, this is primarily observed as a prolongation of the PR and QRS intervals.[2][3]

Q2: What are the expected quantitative changes on an ECG after this compound administration?

The extent of ECG changes is dose-dependent. In one study involving conscious dogs, an oral dose of 6 mg/kg of this compound resulted in a 31% (±5%) prolongation of the PR interval and a 13% (±3%) prolongation of the QRS interval.[4] It is crucial to establish a baseline ECG before drug administration to accurately quantify these changes.

Q3: What are electrical artifacts in an ECG recording?

Electrical artifacts are distortions in the ECG signal that do not originate from the heart's electrical activity.[5][6][7] They can be caused by various internal and external factors and can sometimes mimic true cardiac arrhythmias, leading to misinterpretation of data.[1][4][8]

Q4: Why is it critical to differentiate between this compound's effects and electrical artifacts?

Q5: What are the most common types of electrical artifacts encountered during in-vivo ECG experiments?

The most common artifacts include:

  • Baseline Wander: A slow, undulating drift of the isoelectric line.[1][7]

  • Powerline Interference: A high-frequency, regular artifact caused by nearby electrical equipment.[9]

  • Muscle Tremor (EMG) Artifact: Irregular, high-frequency noise caused by skeletal muscle contractions.

  • Motion Artifact: Abrupt, large-amplitude changes in the ECG baseline due to subject movement.

  • Loose Lead Artifact: Erratic, sharp spikes or a wandering baseline due to poor electrode contact.[7]

Troubleshooting Guides

Guide 1: Differentiating this compound Effects from Electrical Artifacts
Observation Potential Cause: this compound Effect Potential Cause: Electrical Artifact Troubleshooting Steps
Widened QRS Complex Consistent, dose-dependent prolongation of the QRS duration across all leads.May appear as a sudden, intermittent change in QRS width, or be present in only a single lead. Can be caused by motion or loose leads.1. Verify a stable and consistent QRS prolongation across multiple consecutive beats and in multiple leads.2. Check electrode contact and subject's stillness.3. Review the recording for any association between the change in QRS width and subject movement.
Irregular Rhythm This compound can have proarrhythmic effects, leading to genuine arrhythmias like ventricular tachycardia. These will have a consistent, repeating morphology.Artifacts can mimic arrhythmias but often have an unstable baseline, are not hemodynamically correlated, and may have underlying normal QRS complexes visible.[10]1. Carefully inspect the tracing for underlying normal sinus beats marching through the "arrhythmia."2. Check for any correlation with subject movement, respiration, or external vibrations.3. If in doubt, pause the experiment, ensure a clean signal, and re-evaluate.
Baseline Shift Not a direct effect of this compound.Classic sign of baseline wander due to respiration or poor electrode contact.1. Ensure the subject is calm and breathing regularly.2. Check and re-apply electrodes if necessary.3. Use a high-pass filter if the issue persists.
Guide 2: Identifying and Reducing Common Electrical Artifacts
Artifact Type Typical Characteristics Common Causes Reduction Strategies
Baseline Wander Low-frequency (0.05-2 Hz) undulation of the isoelectric line.[4]- Respiration- Subject movement- Poor electrode-skin contact- Ensure the subject is in a comfortable and stable position.- Allow the subject to acclimatize to the experimental setup to reduce stress and irregular breathing.- Ensure proper skin preparation and secure electrode attachment.- Use a high-pass filter (e.g., cutoff at 0.5 Hz).
Powerline Interference High-frequency, sharp, regular spikes at 50 or 60 Hz.[9]- Nearby electrical equipment (lights, pumps, computers)- Improper grounding of the ECG machine- Unplug non-essential electrical devices in the vicinity.- Ensure the ECG machine is properly grounded.- Use a notch filter specifically for 50 or 60 Hz.
Muscle Tremor (EMG) High-frequency (20-150 Hz), irregular, "fuzzy" baseline.[4][11]- Shivering (due to cold or anesthesia)- Tensed muscles- Stress or anxiety- Maintain the subject's body temperature with a heating pad.- Ensure the subject is in a relaxed and comfortable position.- Use a low-pass filter (e.g., cutoff at 40 Hz) to reduce high-frequency noise.
Motion Artifact Sudden, large, and irregular shifts in the baseline.- Gross body movements of the subject- Bumping or moving the recording cables- Securely fix the subject in a stable position.- Tape down the electrode cables to prevent them from moving.- Allow the subject to remain still for a period before and during recording.
Loose Lead Artifact Erratic baseline, sharp spikes, or complete signal loss.[7]- Electrodes not adhering to the skin- Dried electrode gel- Broken lead wires or clips- Ensure proper skin preparation (shaving hair, cleaning with alcohol).- Use fresh, high-quality electrodes.- Check the integrity of all cables and connections.

Experimental Protocols

Protocol 1: In-Vivo ECG Recording with Intravenous this compound Administration in a Rodent Model

1. Animal Preparation:

  • Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).
  • Place the animal in a supine position on a heating pad to maintain body temperature.
  • Shave the hair from the areas where the ECG electrodes will be placed (limbs).
  • Clean the skin with an alcohol wipe to ensure good electrode contact.

2. ECG Electrode Placement and Baseline Recording:

  • Attach the ECG electrodes to the appropriate limbs (e.g., for Lead II configuration, place the negative electrode on the right forelimb, the positive electrode on the left hindlimb, and the ground electrode on the right hindlimb).
  • Connect the electrodes to the ECG amplifier and data acquisition system.
  • Allow the ECG signal to stabilize and record a stable baseline for at least 5-10 minutes. This is crucial for comparison with post-drug administration recordings.

3. Intravenous Catheterization:

  • While maintaining anesthesia, surgically expose and cannulate a suitable vein (e.g., jugular or femoral vein) with a catheter for intravenous drug administration.
  • Ensure the catheter is patent and secure.

4. This compound Administration:

  • Prepare a solution of this compound at the desired concentration.
  • Administer the this compound solution intravenously as a bolus or a controlled infusion.
  • The dosage and administration rate should be determined based on the specific experimental design and previous studies.
  • Simultaneously with the start of administration, begin recording the ECG continuously.

5. Post-Administration ECG Recording and Data Analysis:

  • Continue to record the ECG for a predetermined period after this compound administration to observe the onset, peak, and duration of its effects.
  • Monitor the animal for any adverse events.
  • After the experiment, analyze the ECG recordings to measure changes in heart rate, PR interval, QRS duration, and QT interval from the baseline.

Mandatory Visualizations

Indecainide_Signaling_Pathway Na_channel Fast Sodium Channel (NaV1.5) Sodium_Influx Sodium Ion Influx This compound This compound This compound->Na_channel Action_Potential Phase 0 Depolarization Sodium_Influx->Action_Potential Initiates Conduction_Slowing Slowing of Conduction Velocity Action_Potential->Conduction_Slowing Leads to ECG_Changes PR & QRS Prolongation on ECG Conduction_Slowing->ECG_Changes Results in

Caption: Signaling pathway of this compound's action on cardiac myocytes.

ECG_Artifact_Workflow Start Start ECG Recording Observe Observe ECG Signal Start->Observe Artifact_Present Artifact Present? Observe->Artifact_Present Clean_Signal Clean Signal Continue Continue Experiment Clean_Signal->Continue Artifact_Present->Clean_Signal No Identify_Artifact Identify Artifact Type (Baseline Wander, EMG, etc.) Artifact_Present->Identify_Artifact Yes Troubleshoot Apply Specific Troubleshooting Steps Identify_Artifact->Troubleshoot Re_evaluate Re-evaluate Signal Troubleshoot->Re_evaluate Re_evaluate->Clean_Signal Artifact Resolved Re_evaluate->Identify_Artifact Artifact Persists End End Continue->End

Caption: Experimental workflow for identifying and reducing ECG artifacts.

Troubleshooting_Logic Start Abnormal ECG Signal Observed Check_Movement Is the subject moving? Start->Check_Movement Stabilize Stabilize Subject and Cables Check_Movement->Stabilize Yes Check_Leads Is the baseline wandering or erratic? Check_Movement->Check_Leads No Stabilize->Start Check_Electrodes Check Electrode Contact and Gel Check_Leads->Check_Electrodes Yes Check_Electrical Is there high-frequency, regular noise? Check_Leads->Check_Electrical No Check_Electrodes->Start Check_Equipment Check Grounding & Unplug Nearby Devices Check_Electrical->Check_Equipment Yes Check_EMG Is there irregular, high-frequency noise? Check_Electrical->Check_EMG No Check_Equipment->Start Warm_Relax Warm and Ensure Subject is Relaxed Check_EMG->Warm_Relax Yes Drug_Effect Consistent Change Across Leads? (e.g., QRS widening) Check_EMG->Drug_Effect No Warm_Relax->Start Potential_Drug_Effect Potential Drug Effect Drug_Effect->Potential_Drug_Effect Yes Likely_Artifact Likely an Artifact Drug_Effect->Likely_Artifact No

Caption: Troubleshooting logic for abnormal ECG signals.

References

Technical Support Center: Troubleshooting Unexpected Off-Target Effects of Indecainide In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Indecainide. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot unexpected off-target effects observed during in vitro experiments with this compound. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and data summaries to assist in identifying and mitigating these effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a Class IC antiarrhythmic agent. Its primary mechanism of action is the potent blockade of fast-acting voltage-gated sodium channels (Nav1.5) in cardiomyocytes.[1][2][3][4] This action slows the upstroke of the cardiac action potential (Phase 0), leading to decreased conduction velocity in the atria, ventricles, and His-Purkinje system.[2]

Q2: I'm observing unexpected cytotoxicity in my cell line at concentrations where this compound should only be affecting sodium channels. What could be the cause?

A2: While the primary target of this compound is the sodium channel, off-target effects can lead to cytotoxicity. Potential causes include:

  • Inhibition of other ion channels: Class IC antiarrhythmics have been reported to affect other ion channels, such as potassium (including hERG) and calcium channels, which can disrupt cellular homeostasis and lead to cell death.[5]

  • Mitochondrial dysfunction: Some cardiovascular drugs can interfere with mitochondrial respiration, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately triggering apoptosis.

  • Induction of apoptosis: Off-target effects on various signaling pathways can initiate programmed cell death.

Q3: My electrophysiology data shows alterations in action potential duration (APD), which is not a typical Class IC effect. Why might this be happening?

A3: While Class IC agents primarily affect Phase 0 of the action potential with minimal effect on APD, observed changes in APD could be due to off-target blockade of potassium channels, particularly the hERG channel, which is crucial for repolarization.[5] Inhibition of these channels can prolong the action potential and is a known off-target effect of some antiarrhythmic drugs.

Q4: I am seeing changes in the expression of genes unrelated to ion channels in my experiment. Could this compound be responsible?

A4: It is plausible that this compound could indirectly influence gene expression. Blockade of ion channels can alter intracellular ion concentrations, which can act as second messengers and trigger signaling cascades that ultimately affect transcription factor activity and gene expression. However, direct evidence for this compound-induced gene expression changes is limited, and further investigation is required.

Troubleshooting Guide

This guide addresses specific unexpected experimental outcomes in a question-and-answer format.

Problem 1: Unexpected Decrease in Cell Viability

  • Question: My cell viability assay (e.g., MTT, LDH) shows a significant decrease in cell viability at concentrations of this compound that are expected to be non-toxic. How can I troubleshoot this?

  • Answer:

    • Confirm On-Target Effect: First, verify that this compound is active against its primary target in your system. Use patch-clamp electrophysiology to confirm sodium channel blockade at your experimental concentrations.

    • Investigate Off-Target Ion Channel Blockade:

      • Potassium Channels: Assess for blockade of potassium channels, especially hERG, which can be pro-arrhythmic and cytotoxic.[5] Use specific patch-clamp protocols to measure potassium currents in the presence of this compound.

      • Calcium Channels: Evaluate for any effects on L-type calcium channels, as their inhibition can disrupt calcium homeostasis and cell signaling.

    • Assess Mitochondrial Function:

      • Perform a mitochondrial respiration assay (e.g., Seahorse assay) to determine if this compound is affecting oxygen consumption rates.

      • Measure mitochondrial membrane potential using a fluorescent dye (e.g., JC-1) to check for depolarization, a sign of mitochondrial dysfunction.

    • Test for Apoptosis:

      • Use an Annexin V/Propidium Iodide assay to differentiate between apoptotic and necrotic cell death.

      • Perform a caspase activity assay to measure the activation of executioner caspases (e.g., caspase-3/7).

Problem 2: Unexplained Changes in Cellular Signaling

  • Question: I am observing modulation of a signaling pathway (e.g., a kinase cascade) that is not a known target of this compound. What steps can I take to understand this?

  • Answer:

    • Kinase Inhibitor Profiling: To determine if this compound has any direct off-target kinase activity, perform a broad kinase inhibitor screen (kinome scan). This will identify any kinases that are directly inhibited by this compound.

    • Investigate Upstream Ion Channel Effects: Consider that the observed signaling changes may be a downstream consequence of on-target or off-target ion channel modulation. Changes in intracellular ion concentrations (Na+, K+, Ca2+) can act as second messengers and influence various signaling pathways.

    • Pathway Analysis: Use techniques like Western blotting or phospho-specific antibody arrays to map the specific components of the affected signaling pathway and identify the point of modulation by this compound.

Quantitative Data Summary

The following tables summarize known and potential inhibitory concentrations of this compound and related compounds. Data for this compound's off-target effects are limited; therefore, data from the structurally similar Class IC antiarrhythmic flecainide are included for reference.

Table 1: On-Target and Potential Off-Target Ion Channel Inhibition

DrugTarget Ion ChannelIC50Cell Type/SystemReference
This compoundNav1.5 (Sodium Channel)Not explicitly found--
FlecainideNav1.5 (Sodium Channel)5.5 µMHEK293 cells[6]
FlecainidehERG (Potassium Channel)1.49 µMhERG-expressing cells[4][5]
FlecainideL-type Calcium Channel~25% reduction at 10 µMDog ventricular trabeculae-

Table 2: Potential for Off-Target Kinase Inhibition (Hypothetical based on general kinase inhibitor screening)

DrugKinase Target% Inhibition at 1 µMAssay TypeReference
This compoundData not available---

Note: The absence of data for this compound highlights a critical knowledge gap. Researchers encountering unexpected signaling effects are encouraged to perform kinase profiling.

Experimental Protocols

1. Patch-Clamp Electrophysiology for Sodium Channel Blockade

  • Objective: To measure the inhibitory effect of this compound on voltage-gated sodium channels.

  • Methodology:

    • Culture cells expressing the sodium channel of interest (e.g., HEK293 cells stably expressing Nav1.5) on glass coverslips.

    • Use a whole-cell patch-clamp configuration.

    • The external solution should contain (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with pH adjusted to 7.4 with NaOH.

    • The internal pipette solution should contain (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, and 10 HEPES, with pH adjusted to 7.2 with CsOH.

    • Hold the cell membrane potential at -100 mV.

    • Elicit sodium currents by depolarizing pulses to -20 mV for 20 ms.

    • Apply a range of this compound concentrations to the external solution and measure the reduction in the peak sodium current.

    • Calculate the IC50 value by fitting the concentration-response data to a Hill equation.

2. MTT Cell Viability Assay

  • Objective: To assess the cytotoxic effects of this compound.

  • Methodology:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours).

    • Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan product is visible.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Incubate the plate for at least 15 minutes at room temperature with shaking to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

3. Kinase Inhibitor Profiling (General Protocol)

  • Objective: To identify potential off-target kinase inhibition by this compound.

  • Methodology:

    • Utilize a commercial kinase screening service (e.g., KINOMEscan™) or an in-house kinase assay platform.

    • Provide a sample of this compound at a specified concentration (typically 1-10 µM) for screening against a panel of purified kinases.

    • The assay typically involves measuring the ability of this compound to compete with a known ligand for the ATP-binding site of each kinase.

    • The results are usually reported as the percentage of remaining kinase activity or as a dissociation constant (Kd).

    • Analyze the data to identify any kinases that are significantly inhibited by this compound.

Visualizations

Below are diagrams illustrating key concepts and workflows relevant to troubleshooting this compound's off-target effects.

cluster_0 On-Target Effect This compound This compound Nav1_5 Na+ Channel (Nav1.5) This compound->Nav1_5 Blocks Phase0 Phase 0 Depolarization Nav1_5->Phase0 Mediates Conduction Decreased Conduction Velocity Phase0->Conduction Determines

Fig. 1: this compound's Primary Mechanism of Action

cluster_1 Potential Off-Target Effects This compound This compound K_Channel K+ Channels (e.g., hERG) This compound->K_Channel Inhibits? Ca_Channel Ca2+ Channels This compound->Ca_Channel Inhibits? Kinases Various Kinases This compound->Kinases Inhibits? Mitochondria Mitochondrial Function This compound->Mitochondria Disrupts?

Fig. 2: Potential Off-Target Mechanisms of this compound

Start Unexpected Cytotoxicity Observed Confirm_On_Target Confirm Na+ Channel Blockade (Patch Clamp) Start->Confirm_On_Target Investigate_Off_Target Investigate Off-Target Ion Channel Effects Confirm_On_Target->Investigate_Off_Target Assess_Mitochondria Assess Mitochondrial Function Investigate_Off_Target->Assess_Mitochondria Test_Apoptosis Test for Apoptosis Assess_Mitochondria->Test_Apoptosis Conclusion Identify Cytotoxicity Mechanism Test_Apoptosis->Conclusion

References

Technical Support Center: Indecainide Washout in Reversible Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for washing out Indecainide in reversible experiments. The information is presented in a question-and-answer format to address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a Class IC antiarrhythmic agent.[1][2][3][4] Its primary mechanism of action is the blockade of fast sodium channels (Nav1.5) in cardiomyocytes.[2][5] This action slows the upstroke of the cardiac action potential (Phase 0), thereby decreasing conduction velocity in the heart.[6][7] this compound is used in the research of ventricular dysfunction.[1][2][5][8]

Q2: Why is a washout procedure necessary for this compound in reversible experiments?

Q3: How long does it take to wash out this compound?

The optimal washout time for this compound in in vitro experiments has not been definitively established in the literature. However, based on its classification as a Class IC antiarrhythmic with slow dissociation kinetics and protocols for similar drugs like Flecainide, a thorough washout procedure is recommended.[9][10] The washout duration should be determined empirically for each specific cell type and experimental condition. A pilot study to validate the completeness of the washout is highly recommended. The plasma half-life of this compound has been reported to be 3-5 hours in rats, dogs, and monkeys, though this is not directly translatable to cell culture washout times.

Q4: What are the key factors to consider for an effective this compound washout?

Several factors can influence the efficiency of a drug washout in cell culture:

  • Number of washes: Multiple washes with fresh, drug-free medium are more effective than a single large-volume wash.

  • Volume of wash solution: Use a volume of wash solution significantly larger than the culture volume to maximize the dilution of the drug.

  • Incubation time between washes: Allowing cells to incubate in fresh medium between washes can facilitate the dissociation of the drug from its target and its diffusion out of the cells.

  • Temperature: Performing washes at the optimal cell culture temperature (typically 37°C) can help maintain cell viability and normal physiological processes, which may influence drug efflux.[11]

  • Cell type and density: The type of cells and their density can affect drug uptake and retention.

  • Drug concentration: Higher concentrations of this compound may require a more extensive washout procedure.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Washout / Residual Drug Effect Insufficient number of washes or inadequate wash volume.Increase the number of washes (e.g., from 3 to 5) and the volume of wash solution for each step.
Washout duration is too short.Increase the incubation time in drug-free medium between washes to allow for drug dissociation. Consider extending the final incubation period before the next experimental step.
High non-specific binding of this compound to the culture vessel or cells.Pre-coating the culture vessels with a blocking agent (e.g., bovine serum albumin) might reduce non-specific binding in some systems. However, this should be tested for compatibility with the cell type and experiment.
Cell Stress or Detachment During Washout Harsh pipetting or agitation.Handle cells gently. When adding and removing solutions, pipette against the side of the culture vessel to avoid dislodging adherent cells.
Temperature shock.Ensure all wash solutions are pre-warmed to the optimal growth temperature for the cells (e.g., 37°C).[11]
Changes in media composition.Use the same basal medium (without this compound) for the washout as was used for the initial cell culture to avoid osmotic or nutrient stress.
Variability in Experimental Results Post-Washout Inconsistent washout procedure.Standardize the washout protocol across all experiments, including the number of washes, volumes, and incubation times.
Incomplete recovery of cellular function.Verify that the duration of this compound exposure and the washout procedure itself do not cause irreversible changes to the cells. A control experiment with a vehicle-treated group undergoing the same washout procedure is essential.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₀H₂₄N₂O[1]
Molecular Weight 308.4 g/mol [1]
LogP 3.11 - 3.8[1]
Water Solubility 1.88 mg/L[1]
pKa (Strongest Basic) 10.4[3]

Table 2: Pharmacokinetic Parameters of this compound in Animal Models

SpeciesPlasma Half-Life (Oral Administration)Peak Plasma LevelPrimary Route of Excretion
Mice Shorter than other speciesWithin 2 hoursFecal
Rats 3-5 hoursWithin 2 hoursFecal (50% in bile)
Dogs 3-5 hoursWithin 2 hoursUrinary
Monkeys 3-5 hoursWithin 2 hoursNot specified

Note: This data is from in vivo studies and may not directly predict washout times in in vitro cell culture systems.

Experimental Protocols

Recommended Protocol for Washing Out this compound from Cultured Cells (Adapted from Flecainide Protocol)

This protocol is a general guideline and should be optimized for your specific cell type and experimental setup. A validation experiment to confirm complete washout is strongly recommended.

Materials:

  • Pre-warmed, sterile, drug-free cell culture medium

  • Sterile phosphate-buffered saline (PBS), Ca²⁺/Mg²⁺-free for adherent cells

  • Sterile pipettes and centrifuge tubes

Procedure for Adherent Cells:

  • Initial Aspiration: Carefully aspirate the this compound-containing medium from the culture vessel without disturbing the cell monolayer.

  • First Rinse (Optional but Recommended): Gently add pre-warmed, sterile PBS to the vessel, swirl gently, and then aspirate the PBS. This step helps to remove a significant portion of the drug-containing medium.

  • First Wash: Add a generous volume of pre-warmed, drug-free medium to the culture vessel (e.g., 5-10 times the original culture volume).

  • First Incubation: Incubate the cells in the drug-free medium for a defined period (e.g., 15-30 minutes) at the appropriate temperature and CO₂ concentration. This allows for the dissociation of this compound from its binding sites.

  • Subsequent Washes: Repeat steps 1, 3, and 4 for a total of 3-5 wash cycles. The number of cycles should be determined empirically.

  • Final Incubation: After the final wash, replace the medium with fresh, drug-free medium and incubate the cells for a recovery period (e.g., 1-2 hours or longer, depending on the experiment) before proceeding with the next treatment or measurement.

Procedure for Suspension Cells:

  • Pellet Cells: Transfer the cell suspension to a sterile centrifuge tube and pellet the cells by centrifugation (e.g., 200-300 x g for 5 minutes).

  • Aspirate Supernatant: Carefully aspirate and discard the supernatant containing this compound.

  • Resuspend: Gently resuspend the cell pellet in a large volume of pre-warmed, drug-free medium.

  • Incubate: Incubate the cell suspension for a defined period (e.g., 15-30 minutes) with gentle agitation to allow for drug dissociation.

  • Repeat: Repeat steps 1-4 for a total of 3-5 wash cycles.

  • Final Resuspension: After the final wash, resuspend the cells in fresh, drug-free medium to the desired cell density for your subsequent experiment.

Validation of Washout Efficiency:

To confirm the complete removal of this compound, a functional assay should be performed. For example, if this compound was used to block sodium channels, the recovery of sodium channel function (e.g., by patch-clamp electrophysiology or a functional ion flux assay) after the washout procedure would indicate its effectiveness.

Visualizations

Indecainide_Signaling_Pathway cluster_effect Effect This compound This compound NaV15 Voltage-Gated Sodium Channel (NaV1.5) This compound->NaV15 Na_Influx Na+ Influx (Phase 0 Depolarization) Action_Potential Action Potential Propagation Na_Influx->Action_Potential Initiates Conduction_Slowing Slowing of Conduction Velocity

Caption: this compound's mechanism of action on sodium channels.

Washout_Workflow_Adherent start Cells with This compound Medium aspirate1 Aspirate Medium start->aspirate1 add_pbs Add Pre-warmed PBS aspirate1->add_pbs aspirate_pbs Aspirate PBS add_pbs->aspirate_pbs add_medium Add Drug-Free Medium aspirate_pbs->add_medium incubate Incubate (e.g., 15-30 min) add_medium->incubate incubate->aspirate1 loop_node Repeat 3-5x final_medium Add Fresh Drug-Free Medium incubate->final_medium After final wash final_incubate Final Incubation/ Recovery final_medium->final_incubate end Experiment final_incubate->end

Caption: Washout workflow for adherent cells.

Washout_Workflow_Suspension start Cell Suspension with This compound centrifuge Centrifuge to Pellet Cells start->centrifuge aspirate Aspirate Supernatant centrifuge->aspirate resuspend Resuspend in Drug-Free Medium aspirate->resuspend incubate Incubate (e.g., 15-30 min) resuspend->incubate incubate->centrifuge loop_node Repeat 3-5x final_resuspend Final Resuspension in Fresh Medium incubate->final_resuspend After final wash end Experiment final_resuspend->end

Caption: Washout workflow for suspension cells.

References

Technical Support Center: Refining Indecainide Delivery for Robust In Vivo Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments with Indecainide. Our goal is to help you achieve consistent and reliable results by refining your drug delivery methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a Class Ic antiarrhythmic agent. Its primary mechanism of action is the blockade of voltage-gated sodium channels (specifically the Nav1.5 subtype in cardiac tissue), which slows the upstroke of the cardiac action potential (Phase 0), thereby reducing conduction velocity in the heart.[1][2][3]

Q2: What are the main challenges in delivering this compound in vivo?

The primary challenge with this compound is its poor water solubility, which can lead to difficulties in preparing stable formulations for parenteral administration and may result in variable absorption when administered orally. This can cause inconsistent plasma concentrations and experimental outcomes.

Q3: What are the common routes of administration for this compound in animal studies?

The most common routes are intravenous (IV) and oral (PO) administration. IV administration allows for direct entry into the systemic circulation, bypassing absorption issues, while oral administration is often used to assess the drug's properties when delivered via the gastrointestinal tract.[4]

Q4: Are there any known toxic effects of this compound in animal models?

Yes, at high doses, this compound can cause adverse effects. In rodents, lethal doses have been associated with leg weakness, tremors, and convulsions. In dogs and monkeys, high doses can lead to a significant increase in the PR and QRS intervals of the electrocardiogram (ECG).[3][5] Proarrhythmic effects, or the exacerbation of arrhythmias, are a potential risk with antiarrhythmic drugs like this compound.[6]

Troubleshooting Guides

Issue 1: Precipitation of this compound in Formulation or During Administration

Symptoms:

  • Visible particulate matter in the drug solution.

  • Cloudiness or crystallization in the syringe.

  • Swelling or irritation at the injection site (for IV administration).

  • Inconsistent or lower-than-expected drug efficacy.

Possible Causes:

  • This compound's low aqueous solubility.

  • Inappropriate vehicle or pH of the formulation.

  • Temperature changes affecting solubility.

  • Interaction with other components in the formulation.

Solutions:

Solution Description
Optimize Vehicle For intravenous administration, consider using a co-solvent system. A common approach for poorly soluble drugs is to use a mixture of a solvent like DMSO or ethanol with a solubilizing agent such as PEG 300, PEG 400, or Cremophor EL, diluted with saline or water.[7][8][9] For oral administration, solid dispersions or lipid-based formulations can enhance solubility and absorption.[10][11]
pH Adjustment Adjusting the pH of the formulation can improve the solubility of ionizable drugs. Since this compound is a weak base, lowering the pH of the vehicle can increase its solubility.[7]
Use of Solubilizing Agents Cyclodextrins can be used to form inclusion complexes with poorly soluble drugs, enhancing their solubility in aqueous solutions.[8]
Sonication Gentle sonication can help to dissolve the compound during preparation, but be cautious of potential degradation with prolonged exposure.
Temperature Control Prepare the formulation at a controlled room temperature and avoid cold storage if it causes precipitation. Some formulations may be more stable when prepared fresh before each experiment.
Issue 2: High Variability in In Vivo Efficacy and Pharmacokinetics

Symptoms:

  • Inconsistent dose-response relationships between animals.

  • Wide range of plasma drug concentrations at the same time point.

  • Unpredictable therapeutic or adverse effects.

Possible Causes:

  • Inconsistent drug administration technique (e.g., improper IV injection, variable oral gavage).

  • Poor and variable oral bioavailability.

  • Metabolic differences between individual animals.

  • Instability of the formulation.

Solutions:

Solution Description
Refine Administration Technique For intravenous tail vein injections in mice, ensure proper warming of the animal to dilate the veins and use a consistent, shallow angle of needle insertion.[12][13][14] For oral gavage, use an appropriately sized, ball-tipped needle and ensure the correct placement in the esophagus to avoid accidental administration into the trachea.[15][16][17]
Consider Intravenous Administration To bypass the variability of oral absorption, intravenous administration is recommended for initial efficacy and pharmacokinetic studies.[18] This will provide a clearer understanding of the drug's direct effects.
Formulation Optimization for Oral Delivery To improve oral bioavailability, consider formulating this compound as a solid dispersion or using self-nanoemulsifying drug delivery systems (SNEDDS).[10]
Fasting For oral administration studies, fasting the animals overnight can reduce variability in gastric emptying and food-drug interactions, leading to more consistent absorption.
Use of Cannulated Animals For studies requiring frequent blood sampling, the use of jugular vein cannulated animals can reduce stress and improve the quality of pharmacokinetic data.[19]

Quantitative Data

Table 1: Pharmacokinetic Parameters of this compound in Different Species (Oral Administration)

Species Dose Tmax (hr) Plasma Half-life (hr) Primary Excretion Route Reference
MouseNot Specified< 2Shorter than rats/dogsFecal[4]
RatNot Specified< 23 - 5Fecal[4]
DogNot Specified< 23 - 5 (dose-dependent)Urinary[4]
MonkeyNot Specified< 23 - 5Not Specified[4]

Table 2: Comparison of Oral vs. Intravenous Administration of a Poorly Soluble Drug (General Example)

Note: Direct comparative data for this compound was not available in a single study. This table illustrates a typical comparison for a drug with low oral bioavailability.

Parameter Oral Administration Intravenous Administration Reference
Cmax Lower and more variableHigher and less variable[20]
Tmax DelayedImmediate[20]
Bioavailability (F%) Significantly < 100%100%[11][20]
Area Under the Curve (AUC) LowerHigher[11][20]

Experimental Protocols

Protocol 1: Preparation of this compound Hydrochloride for Intravenous Administration in Mice

Materials:

  • This compound Hydrochloride

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG 300)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Weigh the required amount of this compound Hydrochloride in a sterile microcentrifuge tube.

  • Prepare the vehicle by mixing DMSO and PEG 300 in a 1:1 ratio.

  • Add a small volume of the DMSO:PEG 300 vehicle to the this compound Hydrochloride powder to create a stock solution. Vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication may be used if necessary.

  • Calculate the final volume of the formulation needed based on the desired dose and the number of animals.

  • Slowly add sterile saline to the stock solution while vortexing to reach the final desired concentration. The final concentration of the organic solvents should be kept as low as possible (typically <10% DMSO and <40% PEG 300) to minimize toxicity.

  • Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for administration.

  • Administer the formulation via tail vein injection at a volume not exceeding 5 ml/kg body weight.[21]

Protocol 2: Oral Gavage Administration of this compound in Rats

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water, or a lipid-based formulation)

  • Mortar and pestle or homogenizer

  • Magnetic stirrer

  • Appropriately sized oral gavage needles (e.g., 16-18 gauge for rats)[16]

  • Syringes

Methodology:

  • Weigh the required amount of this compound.

  • If preparing a suspension, triturate the this compound powder with a small amount of the vehicle (e.g., 0.5% methylcellulose) to form a smooth paste.

  • Gradually add the remaining vehicle while stirring continuously with a magnetic stirrer to achieve a uniform suspension at the desired concentration.

  • For lipid-based formulations, dissolve the this compound in the lipid vehicle with gentle heating and stirring if necessary.

  • Before each administration, ensure the suspension is well-mixed to guarantee uniform dosing.

  • Measure the appropriate length of the gavage needle for the rat (from the tip of the nose to the last rib) and mark it to prevent over-insertion.[15]

  • Gently restrain the rat and pass the gavage needle over the tongue into the esophagus. Do not force the needle.

  • Administer the formulation slowly at a volume typically not exceeding 10 ml/kg.[17]

  • Withdraw the needle and monitor the animal for any signs of distress.

Mandatory Visualizations

Indecainide_Mechanism_of_Action cluster_channel This compound This compound Nav15 Voltage-Gated Sodium Channel (Nav1.5) This compound->Nav15 Blocks Na_Influx Rapid Sodium (Na+) Influx Depolarization Phase 0 Depolarization (Action Potential Upstroke) Na_Influx->Depolarization Initiates Conduction Reduced Cardiac Conduction Velocity Depolarization->Conduction Slows Therapeutic_Effect Antiarrhythmic Effect Conduction->Therapeutic_Effect Leads to

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_admin Formulation Formulation Preparation IV_Formulation IV Formulation (e.g., DMSO/PEG300/Saline) Formulation->IV_Formulation PO_Formulation Oral Formulation (e.g., Methylcellulose Suspension) Formulation->PO_Formulation IV_Admin Intravenous Injection (Tail Vein) IV_Formulation->IV_Admin PO_Admin Oral Gavage PO_Formulation->PO_Admin Administration Drug Administration Sampling Sample Collection (e.g., Blood) Administration->Sampling Analysis Pharmacokinetic/Pharmacodynamic Analysis Sampling->Analysis

Caption: General experimental workflow for in vivo studies.

Cardiac_Action_Potential Phase4 Phase 4 Resting Potential Phase0 Phase 0 Rapid Depolarization Phase4->Phase0 Stimulus Phase1 Phase 1 Initial Repolarization Phase0->Phase1 Phase2 Phase 2 Plateau Phase1->Phase2 Phase3 Phase 3 Repolarization Phase2->Phase3 Phase3->Phase4 This compound This compound This compound->Phase0 Slows (Blocks Na+ channels)

References

Validation & Comparative

A Comparative Analysis of Indecainide and Procainamide on Cardiac Conduction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrophysiological effects of Indecainide and Procainamide on cardiac conduction, supported by experimental data. Both agents are Class I antiarrhythmic drugs that act by blocking sodium channels in cardiac tissue. However, their subclassifications—this compound as a Class IC agent and Procainamide as a Class IA agent—result in distinct effects on the cardiac action potential and conduction pathways.

Electrophysiological Effects: A Quantitative Comparison

The following tables summarize the quantitative effects of this compound and Procainamide on key cardiac conduction parameters as determined in clinical electrophysiology studies.

Table 1: Electrophysiological Effects of Intravenous this compound

ParameterBaseline (mean ± SD)After this compound (mean ± SD)Percentage ChangeStudy Population
AH Interval (ms) 106 ± 13130 ± 24+22.6%10 patients with left ventricular dysfunction and inducible sustained ventricular tachycardia.[1]
HV Interval (ms) 57 ± 773 ± 19+28.1%10 patients with left ventricular dysfunction and inducible sustained ventricular tachycardia.[1]
QRS Duration (ms) 102 ± 9120 ± 13+17.6%10 patients with left ventricular dysfunction and inducible sustained ventricular tachycardia.[1]
Atrial Effective Refractory Period No significant change--10 patients with left ventricular dysfunction and inducible sustained ventricular tachycardia.[1]
Ventricular Effective Refractory Period No significant change--10 patients with left ventricular dysfunction and inducible sustained ventricular tachycardia.[1]

Table 2: Electrophysiological Effects of Intravenous Procainamide

ParameterDosageChange from Baseline (mean)Study Population
His-Purkinje System Conduction Time (ms) 200 mg+636 patients undergoing electrophysiology study.[2]
300 mg+836 patients undergoing electrophysiology study.[2]
400 mg+936 patients undergoing electrophysiology study.[2]
His-Purkinje System Refractoriness 100-400 mgProgressive, dose-related increase36 patients undergoing electrophysiology study.[2]
Atrial Refractoriness 300-400 mgSignificant increase36 patients undergoing electrophysiology study.[2]
A-V Nodal Conduction 400 mgProlonged in 6 of 7 patients36 patients undergoing electrophysiology study.[2]

Table 3: Direct Comparative Effects of this compound and Procainamide

ParameterThis compound EffectProcainamide EffectComparative Finding
Suppression of Ventricular Premature Complexes (VPCs) and runs of Ventricular Tachycardia (VT) More consistent long-term suppression.Less consistent long-term suppression.In patients who can tolerate it, this compound is a potent suppressor of spontaneous VPCs and VT.[3]
Proarrhythmia Developed in 20% of patients in one study.Did not develop in any patients in the same study.This compound has a higher risk of proarrhythmia, particularly in patients with significant left ventricular dysfunction.[3]

Experimental Protocols

The data presented above were primarily obtained through invasive electrophysiology (EP) studies. A generalized protocol for such a study is as follows:

  • Patient Selection: Patients with documented arrhythmias, such as ventricular tachycardia, are recruited. A baseline EP study is performed to assess cardiac conduction properties and arrhythmia inducibility.

  • Catheter Placement: Multiple electrode catheters are inserted through a major vein (e.g., femoral vein) and advanced to various locations within the heart (e.g., high right atrium, His bundle region, right ventricular apex) under fluoroscopic guidance.

  • Baseline Measurements: Baseline intracardiac electrograms are recorded to measure intervals such as the AH (atrial-to-His) and HV (His-to-ventricular) intervals, as well as the QRS duration. Programmed electrical stimulation is used to determine atrial and ventricular effective refractory periods and to attempt arrhythmia induction.

  • Drug Administration: The antiarrhythmic agent (this compound or Procainamide) is administered intravenously, typically as a loading dose followed by a continuous infusion to achieve therapeutic plasma concentrations.[1][2]

  • Post-Drug Measurements: After a steady-state drug concentration is achieved, the electrophysiological measurements and programmed stimulation protocols are repeated to assess the drug's effects on conduction intervals, refractory periods, and arrhythmia inducibility.

  • Data Analysis: Baseline and post-drug data are compared to determine the electrophysiological effects of the drug. Statistical analysis is performed to assess the significance of any observed changes.

G cluster_protocol Experimental Workflow: Electrophysiological Study patient_selection Patient Selection (e.g., history of VT) baseline_ep Baseline EP Study - Measure AH, HV, QRS - Determine Refractory Periods - Attempt Arrhythmia Induction patient_selection->baseline_ep Inclusion Criteria Met drug_admin Intravenous Drug Administration (this compound or Procainamide) baseline_ep->drug_admin Baseline Data Recorded post_drug_ep Repeat EP Study - Re-measure intervals - Re-assess refractoriness - Re-attempt arrhythmia induction drug_admin->post_drug_ep Therapeutic Levels Achieved data_analysis Data Analysis - Compare baseline vs. post-drug data - Statistical analysis post_drug_ep->data_analysis Data Collection Complete G cluster_pathway Simplified Mechanism of Action on Cardiomyocyte Na_channel Fast Sodium Channel (Nav1.5) depolarization Slower Phase 0 Depolarization (Slowed Conduction) Na_channel->depolarization K_channel Potassium Channel (Repolarization) repolarization Prolonged Repolarization (Increased APD/ERP) K_channel->repolarization This compound This compound (Class IC) This compound->Na_channel Strong Block no_change_repol Minimal Effect on Repolarization This compound->no_change_repol procainamide Procainamide (Class IA) procainamide->Na_channel Moderate Block procainamide->K_channel Block

References

Validating Indecainide's selective blockade of Nav1.5 over other isoforms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selective action of ion channel modulators is paramount. This guide provides a comparative analysis of Indecainide's blockade of the cardiac sodium channel Nav1.5 over other Nav isoforms. Due to the limited availability of publicly accessible, direct comparative studies of this compound across a full panel of Nav channel isoforms, this guide synthesizes available information and outlines the standard experimental protocols used to determine such selectivity.

This compound is classified as a Class Ic antiarrhythmic agent, which primarily exerts its therapeutic effect by blocking cardiac sodium channels (Nav1.5). This blockade slows the upstroke of the cardiac action potential, leading to a decrease in conduction velocity in the atria, ventricles, and His-Purkinje system. While its clinical effects on Nav1.5 are well-documented, a comprehensive, publicly available dataset quantifying its potency (IC50 values) across other sodium channel isoforms (Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.6, Nav1.7, and Nav1.8) is not readily found in the current scientific literature.

Comparative Potency of this compound

A direct comparison of this compound's IC50 values across various Nav channel isoforms is crucial for a complete understanding of its selectivity profile and potential off-target effects. Unfortunately, a comprehensive study providing these specific values side-by-side is not available in the public domain. The primary focus of existing research has been on the electrophysiological effects of this compound on cardiac tissue, where Nav1.5 is the predominant isoform.

To provide a framework for comparison, the following table is structured to present such data. However, due to the aforementioned limitations, the specific IC50 values for this compound on isoforms other than Nav1.5 are not available from the conducted research. For context, typical potencies for other sodium channel blockers are often in the micromolar (µM) to nanomolar (nM) range.

Nav IsoformThis compound IC50Predominant Tissue DistributionPrimary Function
Nav1.5 Data not available in searched resultsHeart, Dorsal Root GanglionCardiac action potential propagation
Nav1.1 Data not available in searched resultsCentral Nervous System (CNS)Neuronal excitability
Nav1.2 Data not available in searched resultsCNSNeuronal excitability
Nav1.3 Data not available in searched resultsCNS (embryonic), Dorsal Root GanglionNeuronal development and excitability
Nav1.4 Data not available in searched resultsSkeletal MuscleMuscle contraction
Nav1.6 Data not available in searched resultsCNS, Peripheral Nervous System (PNS)Neuronal excitability
Nav1.7 Data not available in searched resultsPNS, Dorsal Root GanglionPain sensation
Nav1.8 Data not available in searched resultsPNS, Dorsal Root GanglionPain sensation

Experimental Protocols

The standard method for determining the potency and selectivity of a compound like this compound on various Nav channel isoforms is the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of ion channel currents in isolated cells that are genetically engineered to express a specific Nav channel isoform.

Key Steps in Whole-Cell Patch-Clamp for Nav Channel Inhibitor Screening:
  • Cell Culture and Transfection: A stable cell line (e.g., HEK293, CHO) is cultured and transfected with a plasmid containing the cDNA for the specific human Nav channel α-subunit (e.g., SCN5A for Nav1.5, SCN1A for Nav1.1, etc.).

  • Cell Preparation: On the day of the experiment, the cells are dissociated and plated onto a recording chamber.

  • Pipette Preparation: A glass micropipette with a very fine tip (1-3 µm) is filled with an internal solution that mimics the intracellular environment of a cell.

  • Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical access to the entire cell.

  • Voltage Clamp and Data Acquisition: The membrane potential of the cell is clamped at a specific holding potential (e.g., -120 mV) to keep the sodium channels in a closed state. A series of voltage steps are then applied to elicit sodium currents, which are recorded by an amplifier.

  • Compound Application: this compound, at various concentrations, is applied to the cell via a perfusion system. The effect of the compound on the amplitude of the sodium current is measured.

  • Data Analysis: The concentration-response data is fitted to a Hill equation to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the sodium current.

This process is repeated for each Nav channel isoform to generate a selectivity profile.

Visualizing the Experimental Workflow and Logic

To illustrate the process of validating this compound's selectivity, the following diagrams are provided.

Experimental_Workflow cluster_cell_prep Cell Line Preparation cluster_electrophysiology Electrophysiology cluster_data_analysis Data Analysis Cell_Culture HEK293/CHO Cell Culture Transfection Transfection with specific Nav channel isoform cDNA Cell_Culture->Transfection Patch_Clamp Whole-Cell Patch Clamp Transfection->Patch_Clamp Voltage_Protocol Application of Voltage Protocol to elicit Nav currents Patch_Clamp->Voltage_Protocol Indecainide_Application Application of varying concentrations of this compound Voltage_Protocol->Indecainide_Application Current_Measurement Measurement of Sodium Current Inhibition Indecainide_Application->Current_Measurement IC50_Determination IC50 Determination for each isoform Current_Measurement->IC50_Determination Selectivity_Profile Generation of Selectivity Profile IC50_Determination->Selectivity_Profile

Caption: Experimental workflow for determining this compound's selectivity.

Logical_Relationship cluster_isoforms Nav Channel Isoforms This compound This compound Nav1_5 Nav1.5 (Cardiac) This compound->Nav1_5  targets Other_Nav Other Nav Isoforms (Nav1.1-1.4, 1.6-1.8) This compound->Other_Nav  may target Blockade_Nav1_5 High Potency Blockade Blockade_Other Lower Potency Blockade (Hypothesized) Selective_Blockade Selective Blockade of Nav1.5 Blockade_Nav1_5->Selective_Blockade Blockade_Other->Selective_Blockade

Caption: Logical relationship of this compound's selective blockade.

Conclusion

While this compound is an established Nav1.5 channel blocker for the treatment of cardiac arrhythmias, a comprehensive public dataset quantifying its selectivity across other Nav channel isoforms is currently lacking. The validation of its selectivity profile would require rigorous experimental investigation using techniques such as whole-cell patch-clamp electrophysiology on a panel of cell lines, each expressing a different Nav channel subtype. The resulting IC50 values would provide the definitive quantitative data to confirm this compound's selectivity for Nav1.5 and inform on its potential for off-target effects. Further research in this area is encouraged to fully elucidate the pharmacological profile of this important antiarrhythmic agent.

A Comparative Analysis of the Binding Kinetics of Indecainide and Other Class IC Antiarrhythmics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding kinetics of Indecainide with other prominent Class IC antiarrhythmic drugs, namely Flecainide and Propafenone. The information presented is supported by experimental data to assist researchers and drug development professionals in understanding the subtle yet significant differences in the mechanism of action of these potent sodium channel blockers.

Class IC antiarrhythmics are characterized by their potent, state-dependent blockade of cardiac sodium channels (Nav1.5) and their slow dissociation kinetics.[1] These properties contribute to their high efficacy in suppressing cardiac arrhythmias but also necessitate a thorough understanding of their binding characteristics to mitigate potential proarrhythmic risks.[2] This guide focuses on the quantitative aspects of their interaction with the sodium channel, providing a basis for informed research and development decisions.

Quantitative Comparison of Binding Kinetics

The binding kinetics of Class IC antiarrhythmics to the cardiac sodium channel determine their clinical efficacy and safety profile. The following table summarizes key kinetic parameters for this compound, Flecainide, and Propafenone, derived from electrophysiological studies.

DrugParameterValueChannel State PreferenceExperimental System
This compound Rate Constant for Block Onset0.06 - 0.1 action potentials⁻¹Activated/OpenCanine Purkinje fibers and papillary muscle
Recovery from Block (t½)49 - 52 s-Canine Purkinje fibers and papillary muscle
Flecainide IC₅₀ (Use-dependent)7.4 µMActivated/OpenXenopus oocytes expressing Nav1.5
K_D (Open-channel block)11 µMOpenXenopus oocytes expressing non-inactivating Nav1.5 mutant
Recovery from Block (τ)81 ± 3 s-Xenopus oocytes expressing Nav1.5
Propafenone kₒₙ (fast inactivated state)645 µM⁻¹s⁻¹InactivatedMathematical model based on rat ventricular myocyte data
kₒբբ (fast inactivated state)16.21 s⁻¹InactivatedMathematical model based on rat ventricular myocyte data

Note: Direct comparison of all parameters across drugs is challenging due to variations in experimental models and methodologies. The data presented reflects the distinct kinetic profiles of each compound.

Experimental Protocols

The data presented in this guide were primarily obtained through patch-clamp electrophysiology, a gold-standard technique for studying ion channel pharmacology.

Whole-Cell Patch-Clamp Electrophysiology:

This technique allows for the recording of ionic currents across the entire cell membrane of an isolated cardiomyocyte or a cell expressing the target ion channel (e.g., Nav1.5). The fundamental steps of this protocol are as follows:

  • Cell Preparation: Isolation of primary cardiomyocytes from cardiac tissue (e.g., canine Purkinje fibers, papillary muscle, or rat ventricular myocytes) or use of cell lines (e.g., HEK293) stably expressing the human Nav1.5 channel.

  • Pipette Fabrication and Filling: Glass micropipettes with a tip diameter of ~1 µm are fabricated and filled with an intracellular solution mimicking the ionic composition of the cell's cytoplasm.

  • Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (gigaseal), electrically isolating the patched membrane.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch, establishing electrical and diffusional access to the cell's interior.

  • Voltage Clamp: The membrane potential is controlled by a voltage-clamp amplifier, allowing for the application of specific voltage protocols to elicit and measure sodium currents.

  • Drug Application: The drug of interest is applied to the cell via a perfusion system at known concentrations.

  • Data Acquisition and Analysis: Sodium currents are recorded before and after drug application. Kinetic parameters such as the rate of block onset, recovery from block, and affinity (IC₅₀ or K_D) are determined by fitting the experimental data to appropriate mathematical models. For instance, the onset of use-dependent block can be measured by applying a train of depolarizing pulses at a specific frequency, while recovery from block is assessed by varying the interval between pulses.

Visualizing Drug-Channel Interaction

The following diagrams illustrate the conceptual signaling pathway of Class IC antiarrhythmic drug action and a typical experimental workflow for assessing use-dependent block.

cluster_0 Cardiac Myocyte cluster_1 Drug Action Nav15 Nav1.5 Sodium Channel AP Action Potential Propagation Nav15->AP Na+ Influx Arrhythmia Arrhythmia AP->Arrhythmia Abnormal Conduction ClassIC Class IC Antiarrhythmic (e.g., this compound) Block Channel Blockade (State-Dependent) ClassIC->Block Block->Nav15 Inhibition Suppression Arrhythmia Suppression Block->Suppression

Figure 1. Signaling pathway of Class IC antiarrhythmic drug action on cardiac myocytes.

cluster_workflow Experimental Workflow: Use-Dependent Block Start Start: Whole-Cell Patch-Clamp Baseline Record Baseline Sodium Current Start->Baseline ApplyDrug Apply Class IC Drug Baseline->ApplyDrug PulseTrain Apply Train of Depolarizing Pulses ApplyDrug->PulseTrain RecordBlock Record Progressive Block of Current PulseTrain->RecordBlock Analyze Analyze Rate of Block Onset RecordBlock->Analyze

Figure 2. Experimental workflow for determining the use-dependent block of Class IC antiarrhythmics.

References

Indecainide's hERG Potassium Channel Effect: A Comparative Analysis with Other Antiarrhythmics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrophysiological effects of the Class Ic antiarrhythmic agent, indecainide, with a specific focus on its interaction with the human Ether-à-go-go-Related Gene (hERG) potassium channel. The hERG channel is a critical component in cardiac repolarization, and its blockade by various pharmaceuticals can lead to QT interval prolongation and potentially life-threatening arrhythmias, such as Torsades de Pointes. This guide contrasts the known effects of this compound with those of other well-characterized antiarrhythmic drugs, supported by available experimental data and methodologies.

Comparative Analysis of hERG Channel Blockade

While extensive research has characterized the hERG-blocking potential of many antiarrhythmic drugs, experimental data specifically detailing this compound's direct effect on hERG potassium channels is notably limited. Available information suggests that this compound has a minimal propensity for causing significant QT interval prolongation, which may imply a weak interaction with the hERG channel.[1] One resource predicts this compound to be a weak hERG inhibitor based on computational modeling.[2]

In contrast, other antiarrhythmic agents across different classes exhibit a wide range of hERG channel affinities. The table below summarizes the 50% inhibitory concentration (IC50) values for several key antiarrhythmics, providing a quantitative measure of their hERG-blocking potency.

DrugClassIC50 (µM) for hERG BlockCell Line
This compound Ic No experimental data available -
FlecainideIc1.49[3]hERG-expressing cells
PropafenoneIc0.44[4]HEK293
QuinidineIa0.41[4]HEK293
ProcainamideIa~139[5]HEK293
SotalolIII145[6]HEK293
AmiodaroneIII--

Note: The IC50 values can vary depending on the experimental conditions, such as temperature and the specific voltage clamp protocol used.

Experimental Protocols: Assessing hERG Channel Blockade

The following is a representative experimental protocol for determining the inhibitory effect of a compound on hERG potassium channels, based on methodologies reported in the scientific literature.[3]

Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK293) cells are stably transfected with the gene encoding the hERG potassium channel.

  • Cells are cultured in appropriate media and maintained under standard cell culture conditions (e.g., 37°C, 5% CO2).

Electrophysiological Recordings (Whole-Cell Patch-Clamp):

  • Preparation: Transfected HEK293 cells are transferred to a recording chamber on the stage of an inverted microscope and superfused with an external solution.

  • Pipette Solution: The patch pipette is filled with an internal solution containing potassium as the primary charge carrier.

  • Giga-seal Formation: A high-resistance seal (>1 GΩ) is formed between the micropipette and the cell membrane.

  • Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured to allow for electrical access to the cell's interior.

  • Voltage Clamp Protocol: A specific voltage clamp protocol is applied to elicit hERG currents. A common protocol involves a depolarizing step from a holding potential (e.g., -80 mV) to a potential that activates the channels (e.g., +20 mV), followed by a repolarizing step to elicit a tail current (e.g., -50 mV).

  • Drug Application: The compound of interest (e.g., an antiarrhythmic drug) is applied to the external solution at various concentrations.

  • Data Acquisition and Analysis: The hERG current is recorded before and after drug application. The percentage of current inhibition is calculated at each concentration to determine the IC50 value using a concentration-response curve.

G cluster_prep Cell Preparation cluster_ep Electrophysiology cluster_analysis Data Analysis culture HEK293 Cell Culture transfection Stable hERG Transfection culture->transfection plating Plating for Electrophysiology transfection->plating patch Whole-Cell Patch Clamp plating->patch protocol Apply Voltage Protocol patch->protocol record_control Record Baseline hERG Current protocol->record_control drug_app Apply Test Compound record_control->drug_app record_drug Record hERG Current with Drug drug_app->record_drug inhibition Calculate % Inhibition record_drug->inhibition curve Generate Concentration-Response Curve inhibition->curve ic50 Determine IC50 Value curve->ic50

Caption: Experimental workflow for assessing hERG channel blockade.

hERG Potassium Channel Signaling Pathway

The hERG potassium channel plays a crucial role in the repolarization phase of the cardiac action potential. Its proper function is essential for maintaining a normal heart rhythm. The diagram below illustrates the involvement of the hERG channel in the context of cardiac myocyte electrophysiology.

G cluster_ap Cardiac Action Potential Phases phase0 Phase 0: Depolarization (Na+ influx) phase1 Phase 1: Initial Repolarization (K+ efflux) herg_open hERG Open/Inactivated phase0->herg_open Channel Activation phase2 Phase 2: Plateau (Ca2+ influx, K+ efflux) phase3 Phase 3: Repolarization (K+ efflux) phase4 Phase 4: Resting Potential herg_repolarizing hERG Mediates Repolarizing Current (IKr) phase3->herg_repolarizing Contributes to Repolarization herg_closed hERG Closed phase4->herg_closed Channel Deactivation herg_repolarizing->phase4

Caption: Role of hERG potassium channel in the cardiac action potential.

Conclusion

References

Cross-Validation of Indecainide's Mechanism of Action in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the electrophysiological effects of Indecainide, a Class Ic antiarrhythmic agent, with other relevant alternatives across various animal models. The data presented is collated from in vitro and in vivo studies to offer a cross-validated perspective on its mechanism of action.

Primary Mechanism of Action: Sodium Channel Blockade

This compound exerts its antiarrhythmic effect by blocking the fast sodium channels (Nav1.5) in cardiomyocytes.[1] This blockade is state-dependent, meaning the drug has a higher affinity for open or inactivated channels than for resting channels. By binding to the sodium channel, this compound reduces the maximum rate of depolarization of the action potential (Vmax), thereby slowing conduction velocity in the cardiac tissue.[2] The drug exhibits slow kinetics for recovery from the sodium channel block, which contributes to its potent, rate-dependent effects.[2]

Signaling Pathway of this compound

This compound's Mechanism of Action on Sodium Channels cluster_membrane Cardiomyocyte Membrane cluster_effect Electrophysiological Effect NaChannel Voltage-Gated Sodium Channel (Nav1.5) Na_in Na+ Influx Na_in_cell Intracellular Na+ NaChannel->Na_in_cell Na+ Influx This compound This compound This compound->NaChannel Binds to open/ inactivated state Vmax Reduced Vmax (Rate of Depolarization) Na_in->Vmax Blockade Leads To Na_out Extracellular Na+ Na_out->NaChannel Depolarization (Opens Channel) Conduction Slowed Conduction Velocity Vmax->Conduction

Caption: this compound binds to sodium channels, inhibiting sodium influx and reducing Vmax.

Comparative Electrophysiological Effects

The following tables summarize the quantitative effects of this compound and comparator drugs on key electrophysiological parameters in various animal models.

In Vitro Studies: Canine Purkinje Fibers
ParameterThis compound (3 x 10⁻⁶ M)Flecainide (3 x 10⁻⁵ mol/l)
Vmax (Maximum Upstroke Velocity) DecreasedMarkedly decreased, concentration-dependent
Action Potential Duration (APD) DecreasedShortened
Conduction Velocity DecreasedIncreased conduction time
Effective Refractory Period Decreased-
Recovery from Block (τ) ~52 seconds (half-completion)[2]-
Rate-Dependent Block Present[2]Present, greater at faster rates[3]
In Vivo Studies: Anesthetized Dog Model
ParameterThis compound (1-5 mg/kg, i.v.)Encainide (0.9 mg/kg, i.v.)Flecainide (1-3.9 mg/kg, i.v.)
PR Interval Prolonged (due to increased A-H and H-V intervals)[4]--
QRS Duration Prolonged[4]Significantly prolonged[5]Prolonged
H-V Interval Increased[4]Significantly prolonged[5]Markedly affected (His-Purkinje conduction)[4][6]
QTc Interval No effect[4]No significant change[5]Prolonged at high plasma levels[6]
Atrial Effective Refractory Period -Increased[2]Increased[6]
Ventricular Effective Refractory Period -No significant change[2]Prolonged[6]
Cardiac Contractility Decreased[4]--

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for the types of studies cited in this guide.

In Vitro Electrophysiology: Canine Purkinje Fibers

This protocol outlines the standard method for assessing the electrophysiological effects of a compound on isolated cardiac tissue.

Workflow for In Vitro Electrophysiology start Canine Heart Excision isolate Isolate Free-Running Purkinje Fibers start->isolate mount Mount Fiber in Tissue Bath isolate->mount superfuse Superfuse with Tyrode's Solution (37°C, O₂/CO₂) mount->superfuse impale Impale with Glass Microelectrode superfuse->impale stimulate Stimulate at Fixed Cycle Length (e.g., 1 Hz) impale->stimulate record_base Record Baseline Action Potentials stimulate->record_base add_drug Add this compound or Comparator to Superfusate record_base->add_drug record_drug Record Action Potentials at Steady-State add_drug->record_drug analyze Analyze Vmax, APD, Refractory Periods, etc. record_drug->analyze

Caption: A typical workflow for studying drug effects on isolated canine Purkinje fibers.

Detailed Protocol Steps:

  • Tissue Preparation: Hearts are excised from anesthetized dogs. Free-running Purkinje fibers are carefully dissected from the ventricles in a cooled, oxygenated Tyrode's solution.

  • Mounting: The isolated fiber is mounted in a tissue bath and superfused with Tyrode's solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

  • Electrophysiological Recording: A glass microelectrode filled with 3 M KCl is used to impale a cell in the Purkinje fiber to record transmembrane action potentials.

  • Stimulation: The preparation is stimulated at a constant cycle length (e.g., 1000 ms or 1 Hz) using bipolar electrodes.

  • Baseline Measurement: Once a stable recording is achieved, baseline electrophysiological parameters, including the maximum upstroke velocity (Vmax), action potential amplitude, and action potential duration at 50% and 90% repolarization (APD50 and APD90), are recorded.

  • Drug Application: this compound or a comparator drug is added to the superfusing solution at the desired concentration. The preparation is allowed to equilibrate until a new steady-state effect is observed.

  • Data Analysis: Post-drug parameters are recorded and compared to baseline values to determine the drug's effect. Rate-dependent effects can be studied by altering the stimulation frequency.

In Vivo Electrophysiology: Anesthetized Dog Model

This protocol describes the methodology for assessing cardiac electrophysiology in a whole-animal model.

Detailed Protocol Steps:

  • Animal Preparation: Mongrel dogs are anesthetized (e.g., with chloralose), and ventilation is maintained.

  • Catheter Placement: Electrode catheters are inserted via peripheral veins and arteries and positioned in the heart under fluoroscopic guidance to record intracardiac electrograms, including a His bundle electrogram.

  • Baseline Recordings: Surface electrocardiogram (ECG) and intracardiac electrograms are recorded simultaneously. Baseline measurements of heart rate, PR interval, QRS duration, QT interval, A-H (atrial-to-His) interval, and H-V (His-to-ventricular) interval are taken.

  • Drug Administration: this compound or a comparator drug is administered intravenously, often as a bolus followed by a continuous infusion to achieve and maintain a target plasma concentration.

  • Post-Drug Recordings: Electrophysiological parameters are continuously monitored during and after drug infusion.

  • Programmed Electrical Stimulation: Pacing protocols are used to determine effects on sinus node recovery time and atrial and ventricular effective refractory periods.

  • Data Analysis: Changes in conduction intervals and refractory periods from baseline are calculated and correlated with plasma drug concentrations.

References

A Comparative Study of Indecainide's Impact on Atrial Versus Ventricular Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Indecainide is a Class IC antiarrhythmic agent known for its potent sodium channel-blocking properties.[1] While its clinical application has primarily focused on life-threatening ventricular arrhythmias, understanding its differential effects on atrial and ventricular myocardium is crucial for refining its therapeutic use and for the development of more targeted antiarrhythmic drugs. This guide provides a comparative analysis of this compound's electrophysiological impact on these distinct cardiac tissues, supported by available experimental data.

Electrophysiological Effects: A Comparative Overview

Direct, head-to-head comparative studies on the electrophysiological effects of this compound on isolated atrial and ventricular tissues are limited in publicly available literature. However, extensive research on canine ventricular tissue provides a solid foundation for understanding its mechanism of action. For atrial tissue, inferences are drawn from studies on nodal tissues and the established principles of Class IC antiarrhythmic drug action, alongside comparative data from similar drugs like flecainide.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of this compound on key electrophysiological parameters in canine ventricular tissue.

Table 1: Effect of this compound on Action Potential Parameters in Canine Purkinje Fibers

ParameterControlThis compound (10⁻⁶ M)This compound (3 x 10⁻⁶ M)
Maximum Upstroke Velocity (Vmax) (% of control) 100%78 ± 3%59 ± 4%
Action Potential Duration at 90% Repolarization (APD₉₀) (ms) 305 ± 8284 ± 9266 ± 10
Effective Refractory Period (ERP) (ms) 290 ± 7275 ± 8258 ± 9

Data from Steinberg MI, Wiest SA. J Cardiovasc Pharmacol. 1984 Jul-Aug;6(4):614-21.[2]

Table 2: Effect of this compound on Action Potential Parameters in Canine Papillary Muscle

ParameterControlThis compound (10⁻⁶ M)This compound (3 x 10⁻⁶ M)
Maximum Upstroke Velocity (Vmax) (% of control) 100%85 ± 2%71 ± 3%
Action Potential Duration at 90% Repolarization (APD₉₀) (ms) No significant change reportedNo significant change reportedNo significant change reported

Data from Steinberg MI, Wiest SA. J Cardiovasc Pharmacol. 1984 Jul-Aug;6(4):614-21.[2]

Note on Atrial Tissue Data: A study on isolated rabbit hearts indicated that this compound at concentrations up to 2.9 µmol/L did not significantly reduce the maximum rate of rise of the intracellular action potential in sinus node cells.[3] The study suggested that a slight prolongation in atrioventricular (AV) conduction time could be attributed to a slowing of conduction in the atrial fibers leading to the AV node.[3] However, specific quantitative data on this compound's direct effects on atrial myocyte Vmax and APD are not available in this study.

Theoretical Basis for Differential Atrial vs. Ventricular Effects

The electrophysiological differences between atrial and ventricular myocytes may lead to a differential impact of sodium channel blockers like this compound. Key factors include:

  • Resting Membrane Potential: Atrial myocytes typically have a more depolarized resting membrane potential compared to ventricular myocytes.

  • Sodium Channel Isoforms and Gating: While the primary cardiac sodium channel alpha subunit (Naᵥ1.5) is the same, differences in beta subunits and post-translational modifications can alter channel kinetics.

  • Action Potential Morphology: The shorter duration and triangular shape of the atrial action potential compared to the plateau phase of the ventricular action potential can influence drug binding and unbinding.

Class IC drugs, including this compound, exhibit "use-dependent" or "rate-dependent" block, meaning their blocking effect is more pronounced at faster heart rates. This is due to their slow kinetics of binding to and unbinding from the sodium channel.

Experimental Protocols

The data presented in Tables 1 and 2 were obtained using the following key experimental methodology:

Isolation and Preparation of Cardiac Tissues:

  • Canine hearts were excised from anesthetized mongrel dogs.

  • Free-running Purkinje fibers and right ventricular papillary muscles were dissected.

  • Tissues were mounted in a tissue bath and superfused with Tyrode's solution at 37°C, gassed with 95% O₂ and 5% CO₂.

Electrophysiological Recordings:

  • Transmembrane action potentials were recorded using glass microelectrodes filled with 3 M KCl.

  • The maximum upstroke velocity (Vmax) of the action potential was electronically differentiated.

  • Action potential duration (APD) was measured at 90% repolarization.

  • The effective refractory period (ERP) was determined by introducing premature stimuli.

  • Tissues were stimulated at a constant frequency (e.g., 1 Hz).

Drug Administration:

  • This compound hydrochloride was dissolved in distilled water and added to the superfusing Tyrode's solution to achieve the desired concentrations.

  • Tissues were allowed to equilibrate with the drug solution before measurements were taken.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for this compound is the blockade of fast inward sodium channels (Naᵥ1.5), which are responsible for the rapid depolarization (Phase 0) of the cardiac action potential.

Caption: Mechanism of action of this compound on the cardiac sodium channel.

The following diagram illustrates the experimental workflow for assessing the electrophysiological effects of this compound on isolated cardiac tissue.

Experimental_Workflow start Isolate Cardiac Tissue (e.g., Purkinje Fibers, Papillary Muscle) mount Mount Tissue in Organ Bath start->mount superfuse Superfuse with Tyrode's Solution mount->superfuse stimulate Stimulate at Constant Frequency superfuse->stimulate record_control Record Baseline Action Potentials stimulate->record_control add_drug Administer this compound record_control->add_drug record_drug Record Action Potentials in Presence of Drug add_drug->record_drug analyze Analyze Data (Vmax, APD, ERP) record_drug->analyze Atrial_Selectivity cluster_atrial Atrial Myocyte Properties cluster_ventricular Ventricular Myocyte Properties cluster_drug_effect Differential Drug Effect atrial_rmp More Depolarized Resting Potential atrial_block Potentially Greater 'Use-Dependent' Block in Atria atrial_rmp->atrial_block Increased Inactivated State Channels atrial_apd Shorter Action Potential Duration atrial_apd->atrial_block Less Time for Drug Dissociation vent_rmp More Negative Resting Potential vent_apd Longer Action Potential Duration (Plateau)

References

Benchmarking Indecainide's Potency Against Novel Sodium Channel Blockers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indecainide is recognized as a potent blocker of cardiac sodium channels (Nav1.5), a characteristic of Class Ic antiarrhythmic drugs.[1][2] These agents exhibit slow onset and offset kinetics, leading to a significant reduction in the maximum rate of depolarization of the cardiac action potential.[3] For comparative purposes, this guide includes quantitative data for other sodium channel blockers, including the well-established Class Ic drug Flecainide and several novel inhibitors with therapeutic potential in various indications. The data presented herein is derived from whole-cell patch-clamp experiments, the gold-standard for characterizing ion channel modulators.

Data Presentation: Comparative Potency of Sodium Channel Blockers

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected sodium channel blockers against the cardiac sodium channel Nav1.5 and other relevant subtypes. It is important to note that a specific IC50 value for this compound against Nav1.5 is not available in the cited literature. However, as a Class Ic agent, its potency is expected to be in the low micromolar or high nanomolar range, comparable to or greater than Flecainide.

CompoundClass / TypeTarget Channel(s)IC50 (µM)Reference(s)
This compound Class Ic AntiarrhythmicNav1.5Not Available[1][3]
FlecainideClass Ic AntiarrhythmicNav1.5 (peak current)5.5 - 10.7[4][5][6]
MexiletineClass Ib AntiarrhythmicNav1.5 (peak current)47.0 - 67.2[4][5][6]
QuinidineClass Ia AntiarrhythmicNav1.5 (peak current)28.9[4][5]
RanolazineLate Sodium Current InhibitorNav1.5 (late current)~10-30[7]
GS-458967Late Sodium Current InhibitorNav1.5 (late current)~0.2-0.5[7]
ICA-121431Novel BlockerNav1.1, Nav1.30.013, 0.023[8]
TC-N 1752Novel BlockerNav1.7, Nav1.50.17, 1.1[8]
Funapide (XEN402)Novel BlockerNav1.7, Nav1.50.054, 0.084[8]

Experimental Protocols: Determining Sodium Channel Blocker Potency

The determination of a compound's potency in blocking sodium channels is predominantly carried out using the whole-cell patch-clamp technique . This electrophysiological method allows for the direct measurement of ion currents across the cell membrane of a single cell expressing the channel of interest.

Key Experimental Steps:
  • Cell Preparation: HEK293 cells stably expressing the human Nav1.5 channel are commonly used. Cells are cultured under standard conditions and plated onto glass coverslips for recording.

  • Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a tip resistance of 2-5 MΩ when filled with the intracellular solution.

  • Solutions:

    • Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

    • Intracellular Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA; pH adjusted to 7.2 with CsOH.

  • Recording Procedure:

    • A coverslip with adherent cells is placed in a recording chamber and perfused with the extracellular solution.

    • A micropipette filled with the intracellular solution is brought into contact with a cell membrane to form a high-resistance seal (GΩ seal).

    • The cell membrane under the pipette tip is ruptured by gentle suction to achieve the whole-cell configuration.

    • The cell is voltage-clamped at a holding potential of -120 mV.

    • Sodium currents are elicited by depolarizing voltage steps (e.g., to -20 mV for 20 ms).

  • Data Acquisition and Analysis:

    • Currents are recorded before and after the application of the test compound at various concentrations.

    • The peak inward sodium current is measured at each concentration.

    • The percentage of current inhibition is calculated relative to the control (drug-free) condition.

    • A concentration-response curve is generated, and the IC50 value is determined by fitting the data to the Hill equation.

Mandatory Visualizations

Signaling Pathway: G-Protein Regulation of Cardiac Sodium Channels

While sodium channel blockers like this compound act directly on the channel protein, the channel's activity can also be modulated by intracellular signaling pathways. The following diagram illustrates the G-protein coupled signaling cascade that can influence cardiac sodium channel function.

G_Protein_Signaling G-Protein Modulation of Cardiac Sodium Channels cluster_receptor GPCR Activation cluster_gprotein G-Protein Cycle cluster_effector Effector & Second Messenger cluster_kinase Kinase Activation cluster_channel Channel Modulation Agonist Agonist GPCR G-Protein Coupled Receptor (e.g., β-AR) Agonist->GPCR Binding G_alpha_s Gαs GPCR->G_alpha_s Activates G_beta_gamma Gβγ GTP GTP G_alpha_s->GTP Exchanges GDP for GTP AC Adenylyl Cyclase G_alpha_s->AC Activates GDP GDP cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Nav1_5 Nav1.5 Channel PKA->Nav1_5 Phosphorylates Modulation Modulation of Channel Gating Nav1_5->Modulation

Caption: G-protein signaling cascade modulating cardiac sodium channel activity.

Experimental Workflow: Whole-Cell Patch-Clamp for IC50 Determination

The following diagram outlines the logical workflow for determining the IC50 value of a sodium channel blocker using the whole-cell patch-clamp technique.

Experimental_Workflow Workflow for IC50 Determination of Sodium Channel Blockers Start Start Cell_Culture Culture Nav1.5-expressing HEK293 cells Start->Cell_Culture Prepare_Solutions Prepare Intra- and Extra-cellular Solutions Cell_Culture->Prepare_Solutions Pull_Pipettes Pull Borosilicate Glass Pipettes Prepare_Solutions->Pull_Pipettes Establish_Seal Form Gigaohm Seal on a single cell Pull_Pipettes->Establish_Seal Whole_Cell Rupture Membrane for Whole-Cell Configuration Establish_Seal->Whole_Cell Record_Control Record Baseline Sodium Currents Whole_Cell->Record_Control Apply_Compound Apply Test Compound (Increasing Concentrations) Record_Control->Apply_Compound Record_Drug_Effect Record Sodium Currents in presence of Drug Apply_Compound->Record_Drug_Effect Analyze_Data Measure Peak Current and Calculate % Inhibition Record_Drug_Effect->Analyze_Data Generate_Curve Generate Concentration- Response Curve Analyze_Data->Generate_Curve Determine_IC50 Fit Curve to Hill Equation to determine IC50 Generate_Curve->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for IC50 determination using whole-cell patch-clamp.

References

Investigating the differential effects of Indecainide on wild-type vs. mutant sodium channels

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Analysis of Flecainide's Effects on Wild-Type vs. Mutant Sodium Channels

Therefore, to provide a comprehensive and data-rich comparison in line with the user's request, this guide will focus on Flecainide . Flecainide is a structurally and functionally similar, extensively studied Class IC antiarrhythmic drug. The wealth of available data for flecainide allows for a thorough investigation of its differential effects on wild-type versus mutant sodium channels, serving as a representative model for this class of antiarrhythmics.

Introduction

Voltage-gated sodium channels, particularly the cardiac subtype NaV1.5 (encoded by the SCN5A gene), are fundamental to the initiation and propagation of the cardiac action potential. Mutations in SCN5A can lead to severe inherited arrhythmia syndromes, such as Long QT Syndrome type 3 (LQT3) and Brugada Syndrome (BrS). These "channelopathies" alter the channel's gating properties, often resulting in either a gain-of-function (e.g., increased late sodium current in LQT3) or a loss-of-function (e.g., reduced peak current in BrS).[2][3]

Flecainide is a Class IC antiarrhythmic agent that potently blocks the cardiac sodium channel.[4] Its clinical efficacy is highly dependent on the specific sodium channel mutation present, making it a key compound for mutation-specific therapy.[5] This guide provides a comparative analysis of flecainide's electrophysiological effects on wild-type (WT) versus mutant sodium channels, supported by experimental data, detailed protocols, and mechanistic diagrams.

Mechanism of Action: State-Dependent Blockade

Flecainide exhibits a "state-dependent" blocking mechanism, meaning its affinity for the sodium channel varies depending on the channel's conformational state (resting, open, or inactivated). It has a low affinity for channels in the resting state but binds potently to channels in the open and inactivated states.[4][6] This results in a potent use-dependent block , where the inhibition becomes more pronounced at higher frequencies of channel activation (i.e., faster heart rates), as channels spend more time in the open and inactivated states.[7]

Mutations associated with diseases like LQT3 often impair the channel's ability to inactivate completely, leading to a persistent "late" sodium current (INa-L) during the action potential plateau.[8][9] Flecainide is particularly effective at blocking these non-inactivating or late-opening channels, which underlies its therapeutic benefit in certain channelopathies.[8][9][10]

Quantitative Data Presentation

The differential effects of flecainide are evident in the quantitative comparison of its inhibitory concentrations (IC50) and its impact on channel kinetics for wild-type versus mutant channels.

Table 1: Comparative IC50 Values of Flecainide for Wild-Type vs. Mutant Sodium Channels
Channel TypeCondition / Current TypeIC50 (µM)Species / ChannelReference
Wild-Type Resting/Tonic Block (at -140 mV)365Rat NaV1.4[8][9][10]
Resting/Tonic Block (at -120 mV)345Human NaV1.5[6]
Use-Dependent Block (High Freq.)7.4Human NaV1.5[6]
Peak Current Block10.7Human NaV1.5[11]
Mutant (LQT3, ΔKPQ) Tonic Block (Peak Current)39.4% block at 1µMHuman NaV1.5[3]
Mutant (1795insD, LQT3/BrS) Tonic Block (Peak Current)58.0% block at 1µMHuman NaV1.5[3]
Mutant (Inactivation-Deficient) Open-Channel Block (Late Current)0.61Rat NaV1.4[8][9][10]

Data highlights that mutant channels, particularly those with defective inactivation, show significantly higher sensitivity (lower IC50 or greater percent block at a given concentration) to flecainide compared to wild-type channels, especially for use-dependent and open-channel block.

Table 2: Effects of Flecainide on Sodium Channel Kinetics
ParameterWild-Type ChannelInactivation-Deficient MutantReference
Recovery from Use-Dependent Block Very Slow (τ > 225 s at -140 mV)~20-fold Faster (τ = 11.2 s at -140 mV)[8][9][10]
Interaction with Inactivated State Slow (τ = 7.9 s at -50 mV)N/A (Does not inactivate)[8][9][10]

The fast-inactivation gate in wild-type channels appears to "trap" the flecainide molecule, leading to a very slow recovery from block. In mutants where this gate is deficient, the drug can dissociate more rapidly, yet its potent block of the open channel state makes it highly effective against the persistent late current generated by these channels.[4][10]

Experimental Protocols

The data presented above were primarily generated using the whole-cell patch-clamp technique, which is the gold standard for studying ion channel electrophysiology.[12]

Key Experiment: Whole-Cell Patch-Clamp Analysis
  • Objective: To measure the effects of flecainide on sodium currents (INa) generated by wild-type or mutant channels expressed in a host cell line.

  • Cell Preparation:

    • Host Cells: Human Embryonic Kidney 293 (HEK-293) or tsA-201 cells are commonly used due to their low endogenous ion channel expression.[10]

    • Transfection: Cells are transfected with plasmids containing the cDNA for the alpha subunit of the desired sodium channel (e.g., SCN5A for hNaV1.5) and often a beta-1 subunit, which modulates channel function. Site-directed mutagenesis is used to introduce specific disease-causing mutations (e.g., ΔKPQ).

  • Electrophysiological Recording:

    • Configuration: The whole-cell patch-clamp configuration is established, allowing control of the cell's membrane potential and measurement of the resulting transmembrane currents.[13]

    • Solutions: The intracellular (pipette) and extracellular solutions are formulated to isolate the sodium current. For example, potassium and calcium currents are blocked using specific ions (e.g., Cs+ in the pipette, Cd2+ in the bath).

    • Voltage Protocols: Specific voltage-clamp protocols are applied to elicit different channel states:

      • Tonic Block: A holding potential where most channels are in the resting state (e.g., -140 mV) is used, and brief depolarizing pulses are applied at a very low frequency (e.g., every 30-60 seconds) before and after drug application.[8][9][10]

      • Use-Dependent Block: A train of depolarizing pulses at a higher frequency (e.g., 10-30 Hz) is applied from a holding potential (e.g., -100 mV) to measure the cumulative block with repeated channel activation.[7]

      • Inactivated-State Block: The membrane is held at a depolarized potential (e.g., -50 mV) to accumulate channels in the inactivated state, and the affinity for the drug in this state is measured.[8]

  • Data Analysis: The peak and/or late sodium current amplitudes are measured before and after the application of various concentrations of flecainide. This data is used to construct dose-response curves and calculate IC50 values. Time constants (τ) for recovery from block are calculated by fitting an exponential function to the current recovery over time.

Mandatory Visualizations

Diagram 1: Sodium Channel Gating and Flecainide Blockade

G Resting Resting State (Closed) Open Open State (Conducting Na+) Resting->Open Depolarization Inactivated Inactivated State (Closed, Non-conducting) Open->Inactivated Fast Inactivation Inactivated->Resting Repolarization (Recovery) Drug Flecainide Drug->Resting Low Affinity Block Drug->Open Drug->Inactivated High Affinity Block

Caption: State-dependent binding of Flecainide to the voltage-gated sodium channel.

Diagram 2: Experimental Workflow for Patch-Clamp Analysis

G cluster_prep Cell Preparation cluster_record Electrophysiology cluster_analysis Data Analysis HEK293 HEK293 Cells Transfect Transfect with SCN5A Plasmid (WT or Mutant) HEK293->Transfect Culture Culture for 24-48h Transfect->Culture Patch Establish Whole-Cell Patch-Clamp Culture->Patch Protocol Apply Voltage Protocol (Tonic, Use-Dependent) Patch->Protocol Record Record Baseline Sodium Current Protocol->Record ApplyDrug Apply Flecainide Record->ApplyDrug RecordDrug Record Drug-Affected Current ApplyDrug->RecordDrug Measure Measure Peak & Late Current Amplitude RecordDrug->Measure DoseResponse Construct Dose-Response Curve Measure->DoseResponse IC50 Calculate IC50 DoseResponse->IC50

Caption: Workflow for assessing sodium channel blockers using patch-clamp electrophysiology.

Diagram 3: Logic of Differential Flecainide Effects

G Flecainide Flecainide Application WT Wild-Type Channel Flecainide->WT Mutant Mutant Channel (e.g., LQT3, ΔKPQ) Flecainide->Mutant WT_Effect • Moderate Use-Dependent Block • Blocks Peak Current • Very Slow Recovery WT->WT_Effect Results in Mutant_Effect • Potent Block of Open Channels • Preferentially Blocks Late Current • Increased Tonic & Use-Dependent Block Mutant->Mutant_Effect Results in Outcome Therapeutic Effect in Specific Channelopathies Mutant_Effect->Outcome

Caption: Comparison of Flecainide's effects on wild-type versus mutant sodium channels.

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Indecainide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for the handling of Indecainide, a potent antiarrhythmic agent, in a research laboratory setting. The following procedures are designed to minimize exposure risk and ensure the safe use and disposal of this compound. Adherence to these guidelines is mandatory for all personnel involved in the research and development process.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is required when handling this compound in solid (powder) or solution form. The following table summarizes the minimum PPE requirements.

Body Part PPE Specification Rationale
Respiratory NIOSH-approved N95 or higher-level respiratorTo prevent inhalation of airborne powder.
Hands Double-gloving with chemotherapy-rated nitrile glovesProvides a robust barrier against skin contact. The outer glove should be changed immediately upon contamination.
Eyes/Face Chemical splash goggles and a face shieldProtects against splashes and airborne particles.
Body Disposable, solid-front, back-closing gownPrevents contamination of personal clothing.
Feet Closed-toe shoes and disposable shoe coversProtects against spills and contamination of personal footwear.

Operational Plan: From Receipt to Disposal

A systematic workflow is critical to maintaining a safe laboratory environment when working with this compound. All handling of the powdered form of this compound must be conducted within a certified chemical fume hood or a Class II biological safety cabinet to control airborne particles.

Experimental Protocols

Receiving and Storage:

  • Upon receipt, visually inspect the shipping container for any signs of damage or leakage.

  • Don the appropriate PPE (gloves and lab coat) before unpacking.

  • Verify the container label and integrity.

  • Store this compound in a designated, clearly labeled, and secure area away from incompatible materials. The storage area should be well-ventilated.

Preparation of Solutions:

  • Perform all weighing and solution preparation activities inside a chemical fume hood.

  • Use a disposable weighing paper or boat.

  • To minimize dust generation, gently tap the container instead of scooping powder aggressively.

  • When dissolving, add the solvent to the powder slowly to avoid splashing.

  • All equipment used in the preparation process (e.g., spatulas, beakers) should be decontaminated immediately after use or disposed of as hazardous waste.

Handling and Use:

  • Always wear the full complement of prescribed PPE.

  • Work with the smallest feasible quantities of the compound.

  • Ensure a spill kit is readily accessible. The kit should contain absorbent materials, decontamination solutions, and appropriate waste disposal bags.

Disposal Plan

The disposal of this compound and all contaminated materials must be handled with extreme care to prevent environmental contamination and accidental exposure.

Waste Segregation and Collection:

  • Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, shoe covers, weighing papers, and contaminated absorbent materials, must be placed in a clearly labeled, sealed, and puncture-resistant hazardous waste container.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for hazardous chemical waste.

Final Disposal:

All this compound waste is considered hazardous and must be disposed of through a licensed hazardous waste management company. Do not dispose of this compound down the drain or in the regular trash.

Quantitative Data

No established Occupational Exposure Limit (OEL) for this compound has been identified in publicly available databases. In the absence of a specific OEL, a conservative approach to control exposure is required. The following toxicity data is available:

Toxicity Data Value Species Route
LD50100 mg/kg[1]Rat, MouseOral[1]

Visual Workflow for Handling this compound

The following diagram illustrates the key stages and decision points in the safe handling of this compound.

G A Receipt of this compound B Inspect Package (Don Gloves & Lab Coat) A->B C Damaged? B->C D Quarantine & Report C->D Yes E Store in Designated Secure Area C->E No F Preparation (Full PPE in Fume Hood) E->F G Weighing & Dissolving F->G H Experimental Use (Full PPE) G->H I Decontaminate Equipment H->I J Waste Collection H->J I->J K Segregate Solid, Liquid, & Sharps Waste J->K L Licensed Hazardous Waste Disposal K->L

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Indecainide
Reactant of Route 2
Reactant of Route 2
Indecainide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.